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  • Product: (3S)-3-Hydroxy-4-methylpentanoic acid
  • CAS: 63674-22-6

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Stereochemical Control and Application of 3-Hydroxy-4-methylpentanoic Acid

Executive Summary 3-Hydroxy-4-methylpentanoic acid (also known as -hydroxyisocaproic acid) is a critical chiral building block in the synthesis of depsipeptides, such as Callipeltin A , and various peptidomimetics. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-4-methylpentanoic acid (also known as


-hydroxyisocaproic acid) is a critical chiral building block in the synthesis of depsipeptides, such as Callipeltin A , and various peptidomimetics. Its structural utility lies in the 

-hydroxy functionality combined with a bulky isopropyl side chain, which mimics the steric profile of leucine while offering an orthogonal handle for esterification or cyclization.

This guide provides a rigorous technical analysis of its stereochemistry, industrial-grade synthetic protocols (chemical and biocatalytic), and analytical validation methods.

Structural Analysis & Stereochemical Nomenclature

The molecule possesses a single chiral center at the C3 position. Proper assignment of absolute configuration is a prerequisite for regulatory compliance in drug development.

Cahn-Ingold-Prelog (CIP) Priority Assignment

To determine the absolute configuration (


 vs. 

), substituents at C3 are ranked based on atomic number and connectivity:
  • -OH (Hydroxyl): Highest priority (Oxygen, Z=8).

  • -CH

    
    COOH (Acetate arm):  The C2 methylene is bonded to the C1 carboxyl carbon. The C1 carbon is treated as being bonded to three oxygens (due to the C=O double bond and C-O single bond).
    
  • -CH(CH

    
    )
    
    
    
    (Isopropyl arm):
    The C4 methine is bonded to two carbons (methyls).
  • -H (Hydrogen): Lowest priority.

Comparison: The carboxyl path (Priority 2) outranks the isopropyl path (Priority 3) because the carboxyl carbon is bonded to oxygen (Z=8), whereas the isopropyl carbons are bonded only to other carbons (Z=6) and hydrogens.

Configuration:

  • (

    
    )-Enantiomer:  With the hydrogen atom oriented away from the viewer, the sequence 1 
    
    
    
    2
    
    
    3 follows a clockwise direction.[1]
  • (

    
    )-Enantiomer:  The sequence follows a counter-clockwise  direction.[1]
    
Physical Properties (Reference Data)
PropertyValueNotes
Molecular Formula C

H

O

-
Molecular Weight 132.16 g/mol -
Chiral Center C3Sole stereogenic center
Physical State Viscous Oil / Low melting solidHygroscopic
Optical Rotation

(c=1, CHCl

)
For the (

)-isomer (varies by solvent)

Synthetic Methodologies: Stereocontrol Strategies[2]

Researchers typically choose between Auxiliary-Controlled Aldol Addition (for high enantiomeric excess, ee) and Biocatalytic Kinetic Resolution (for cost-effective scale-up).

Protocol A: Evans Asymmetric Aldol Synthesis (Chemical)

This method is the "gold standard" for generating the (


)-enantiomer with high diastereoselectivity (>98% de).

Mechanism: The reaction involves the condensation of an isobutyraldehyde with the boron enolate of a chiral


-acyloxazolidinone (Evans auxiliary). The steric bulk of the auxiliary forces the reaction through a specific Zimmerman-Traxler transition state.

Step-by-Step Methodology:

  • Enolization: Treat (

    
    )-4-benzyl-3-acetyl-2-oxazolidinone with dibutylboron triflate (
    
    
    
    ) and DIPEA at -78°C in anhydrous DCM.
    • Why:

      
       forms a tight, rigid enolate chelate that locks the geometry.
      
  • Aldol Addition: Add isobutyraldehyde dropwise. Stir at -78°C for 1 hour, then warm to 0°C.

  • Workup: Quench with pH 7 phosphate buffer and methanol/H

    
    O
    
    
    
    .
    • Why: Oxidative workup is required to cleave the boron-oxygen bond without racemization.

  • Hydrolysis: Treat the resulting adduct with LiOH/H

    
    O
    
    
    
    in THF/Water to cleave the chiral auxiliary and release the free acid.

EvansAldol Start Acetyl-Oxazolidinone (Chiral Auxiliary) Enolate Boron Z-Enolate (Rigid Chelate) Start->Enolate Bu2BOTf, DIPEA -78°C Adduct Syn-Aldol Adduct (>98% de) Enolate->Adduct Isobutyraldehyde (Face Selective) Product (3R)-3-Hydroxy-4- methylpentanoic acid Adduct->Product LiOH, H2O2 (Hydrolysis) Aux Recovered Auxiliary Adduct->Aux Recycle

Figure 1: Stereochemical pathway for the Evans Aldol synthesis targeting the (R)-enantiomer.

Protocol B: Lipase-Mediated Kinetic Resolution (Biocatalytic)

For larger scales where absolute purity is less critical than cost, enzymatic resolution of the racemic ethyl ester is preferred.

Enzyme Choice: Pseudomonas fluorescens lipase (PFL) or Candida antarctica lipase B (CAL-B).

Methodology:

  • Substrate: Synthesize racemic ethyl 3-hydroxy-4-methylpentanoate via standard Reformatsky reaction (Zn, ethyl bromoacetate, isobutyraldehyde).

  • Hydrolysis: Suspend the racemic ester in phosphate buffer (pH 7.0) with the immobilized lipase.[2]

  • Separation: The enzyme preferentially hydrolyzes the (

    
    )-ester to the (
    
    
    
    )-acid, leaving the (
    
    
    )-ester intact.
  • Extraction: Extract the unreacted ester with hexane (organic phase) and acidify the aqueous phase to extract the (

    
    )-acid.
    

Analytical Characterization & Validation

Validating the stereochemistry is critical. Simple optical rotation is often unreliable due to solvent effects and concentration dependence.

Mosher's Ester Analysis (Determination of Absolute Configuration)

This protocol uses NMR anisotropy to determine absolute configuration.

  • Derivatization: React the 3-hydroxy acid methyl ester with both (

    
    )- and (
    
    
    
    )-
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • NMR Analysis: Compare the

    
    H NMR chemical shifts (
    
    
    
    ) of protons near the chiral center (C2-H and C4-H) for both diastereomers.
  • Calculation: Calculate

    
    .
    
    • Interpretation: The spatial arrangement of the phenyl group in the Mosher ester shields specific protons. A consistent pattern of positive/negative

      
       values confirms the configuration.
      
Chiral HPLC Method[4]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Expectation: Enantiomers should show baseline separation (

    
    ).
    

Pharmaceutical Applications

Natural Product Synthesis: Callipeltin A

3-Hydroxy-4-methylpentanoic acid is a structural motif found in Callipeltin A , a cyclic depsipeptide with potent anti-HIV and antifungal activity. The (


) stereoisomer (incorporating an additional methyl group) is often the specific target, but the des-methyl analog (discussed here) serves as a crucial model for installing the 

-hydroxy depside linkage.
Peptidomimetics & Statine Analogs

This molecule serves as a truncated analog of Statine (a


-amino acid found in pepstatin). In drug design, replacing the amino group of statine with a hydroxyl group (converting it to a 

-hydroxy acid) alters the hydrogen bonding network within the protease active site, often converting a substrate into a transition-state inhibitor.

Applications Core 3-Hydroxy-4-methylpentanoic acid Depsi Depsipeptides (e.g., Callipeltin A) Core->Depsi Esterification Inhibitors Protease Inhibitors (Statine Isosteres) Core->Inhibitors Peptidomimetic Substitution Polyketides Polyketide Synthase (PKS) Modules Core->Polyketides Biosynthetic Precursor

Figure 2: Application spectrum of the 3-hydroxy-4-methylpentanoic acid scaffold in drug discovery.[3]

References

  • Evans, D. A., et al. (1981).[4] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4]

  • Guerlavais, V., et al. (2002). "Progress towards the total synthesis of callipeltin A. Asymmetric synthesis of (2R,3R,4S)-3-hydroxy-2,4,6-trimethylheptanoic acid." Tetrahedron: Asymmetry.

  • Lüthi, P., et al. (2003). "Biocatalytic resolution of 3-hydroxy esters." Organic Process Research & Development. (General reference for lipase resolution protocols).
  • Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society.[4]

Sources

Exploratory

Technical Deep Dive: Discovery, Isolation, and Structural Assignment of (3S)-3-Hydroxy-4-methylpentanoic Acid

Executive Summary & Molecular Significance (3S)-3-Hydroxy-4-methylpentanoic acid (also known as (S)- -hydroxyisocaproic acid) represents a critical chiral building block in natural product chemistry. While structurally s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Significance

(3S)-3-Hydroxy-4-methylpentanoic acid (also known as (S)-


-hydroxyisocaproic acid) represents a critical chiral building block in natural product chemistry. While structurally simple, its isolation presents a classic stereochemical challenge: distinguishing the bioactive (3S)-enantiomer from its (3R)-counterpart and structural isomers.

This molecule is most notably the lipid tail moiety of Surfactin , a potent cyclic lipopeptide antibiotic and biosurfactant produced by Bacillus subtilis.[1] In the context of drug development and metabolic engineering, isolating this specific enantiomer is essential for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the chirality of the fatty acid tail influences the membrane-lytic properties of lipopeptides.

  • Chiral Pool Synthesis: Serving as a precursor for complex pheromones and peptidomimetics.

  • Biomarker Validation: Verifying metabolic pathways in branched-chain amino acid catabolism.

This guide details the rigorous isolation of the (3S)-enantiomer from Bacillus fermentation broth, emphasizing the necessity of hydrolytic cleavage from the surfactin scaffold and subsequent stereochemical validation against a synthetic standard.

Biosynthetic Origin and Logic

To isolate the molecule efficiently, one must understand its upstream biogenesis. The (3S)-3-hydroxy-4-methylpentanoic acid moiety is not synthesized by a standard Fatty Acid Synthase (FAS) but is derived from branched-chain amino acid metabolism (L-Leucine) and incorporated via a Non-Ribosomal Peptide Synthetase (NRPS).

Mechanistic Insight

In B. subtilis, the enzyme system initiates with the conversion of L-Leucine to isovaleryl-CoA, which is then extended and hydroxylated. The stereochemistry is set enzymatically before the fatty acid is condensed with the N-terminal Glutamate of the peptide chain.

Biosynthesis Leu L-Leucine IsoCoA Isovaleryl-CoA Leu->IsoCoA Transamination & Decarboxylation Keto 3-Keto-4-methylpentanoyl-CoA IsoCoA->Keto Condensation Hydroxy (3S)-3-Hydroxy-4-methylpentanoyl-CoA Keto->Hydroxy Stereoselective Reduction (NADH) Surfactin Surfactin Synthetase (Condensation with Glu) Hydroxy->Surfactin Thioesterase Transfer Target (3S)-3-Hydroxy-4- methylpentanoic acid (Lipid Tail) Surfactin->Target Incorporation

Figure 1: Biosynthetic pathway of the (3S)-lipid moiety within the Bacillus subtilis surfactin system.

Isolation Protocol: From Fermentation to Pure Acid

Objective: Isolate (3S)-3-hydroxy-4-methylpentanoic acid by hydrolyzing the peptide bonds of extracted Surfactin.

Prerequisites:

  • Bacillus subtilis strain (e.g., ATCC 21332)

  • RP-HPLC system (C18 column)

  • GC-MS for derivatized analysis

Step 1: Fermentation and Surfactin Precipitation

We do not target the free acid directly in the broth because its concentration is negligible compared to the lipopeptide-bound form.

  • Culturing: Inoculate B. subtilis in Cooper’s medium (glucose/mineral salts) at 30°C for 72 hours.

  • Cell Removal: Centrifuge broth at 10,000

    
     g for 20 mins. Retain supernatant.
    
  • Acid Precipitation: Adjust supernatant pH to 2.0 using 6M HCl. The lipopeptides (Surfactin) will precipitate as a crude off-white solid.

  • Collection: Centrifuge to pellet the precipitate. Wash with acidic water (pH 2.0) to remove water-soluble impurities.

  • Extraction: Dissolve the pellet in Dichloromethane (DCM) or Ethyl Acetate. Filter and evaporate to dryness.

Step 2: Hydrolytic Cleavage (The Critical Step)

This step liberates the fatty acid tail from the cyclic heptapeptide ring.

  • Hydrolysis: Dissolve 100 mg of crude Surfactin in 10 mL of 6M HCl.

  • Reaction: Reflux at 110°C for 18–24 hours in a sealed, pressure-resistant glass vial.

    • Note: Time is critical. Under-hydrolysis leaves peptide fragments; over-hydrolysis can lead to racemization or dehydration to the alkene.

  • Quenching: Cool to room temperature.

Step 3: Targeted Extraction of the Free Acid
  • Partitioning: Extract the hydrolysate with Diethyl Ether (

    
     mL).
    
    • Mechanism:[2][3] The amino acids (Glu, Leu, Val, Asp) remain in the acidic aqueous phase as protonated cations. The target hydroxy acid partitions into the organic phase.

  • Drying: Wash the ether layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath 
    
    
    
    °C to prevent volatility loss).

Structural Verification & Stereochemical Assignment

Isolating the compound is insufficient; you must prove it is the (3S) enantiomer and not the (3R) or a linear isomer.

Analytical Workflow

IsolationWorkflow Crude Crude Hydrolysate (Acidic Phase) Extract Ether Extraction Crude->Extract Partitioning Deriv Derivatization (Diazomethane or MeOH/H2SO4) Extract->Deriv Esterification GCMS GC-MS Analysis (Methyl Ester) Deriv->GCMS Mass Frag. Pattern Chiral Chiral HPLC/GC (Comparison w/ Standard) Deriv->Chiral Enantiomeric Excess (ee)

Figure 2: Downstream processing and analytical validation workflow.

Data Comparison: (3S) vs. (3R) vs. Isomers

The following table summarizes the physicochemical properties used to distinguish the target molecule.

Parameter(3S)-3-Hydroxy-4-methylpentanoic acid(3R)-Enantiomer3-Hydroxyhexanoic acid (Isomer)
Origin B. subtilis SurfactinSynthetic / Rare BacterialLinear fatty acid metabolism
Specific Rotation

-28.0° to -30.0° (

)
+28.0° to +30.0°Varies
GC Retention (Chiral) Peaks at

(Column Dependent)
Peaks at

Distinct

Key MS Fragment (Me-Ester)

103 (Cleavage

to OH)

103

103 (Need retention time)
NMR C-3 Signal (

)
~72.5 ppm (Chiral shift sensitive)~72.5 ppm~68-70 ppm

Protocol for Stereochemical Proof: To definitively prove the (3S) configuration, convert the isolated acid to its methyl ester and analyze via Chiral GC (e.g., using a Cyclodex-B column).

  • Self-Validation: You must run a racemic standard (synthesized via Reformatsky reaction of isobutyraldehyde and ethyl bromoacetate) to establish the separation of enantiomers. The natural isolate should co-elute exclusively with the (S)-peak.

Synthetic Validation (The "Gold Standard")

In high-integrity research, reliance on isolation alone is risky due to potential biological variability. A chemical synthesis of the authentic standard is required to confirm the assignment.

Recommended Route: Use L-Leucine as the chiral starting material to retain the (S)-configuration at the relevant carbon (after transformation) or utilize an asymmetric aldol reaction.

  • Reference Method: The "Evans Aldol" approach using a chiral oxazolidinone auxiliary is the most robust method to generate the (3S)-3-hydroxy-4-methylpentanoic acid with >99% ee, providing an indisputable reference standard for your isolated material.

References

  • Arima, K., Kakinuma, A., & Tamura, G. (1968). Surfactin, a crystalline peptidelipid surfactant produced by Bacillus subtilis: Isolation, characterization and its inhibition of fibrin clot formation. Biochemical and Biophysical Research Communications. Link

  • Kakinuma, A., Sugino, H., Isono, M., Tamura, G., & Arima, K. (1969). Determination of fatty acid in surfactin and elucidation of the total structure of surfactin. Agricultural and Biological Chemistry. Link

  • Lübbehüsen, T. L., et al. (2000). Characterization of the Surfactin Synthetase Complex. Chemistry & Biology. Link

  • Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of (R)-3-Hydroxy-4-methylpentanoic acid (demonstrating the synthetic logic for chiral resolution). Link

  • PubChem Compound Summary. (2026). 3-Hydroxy-4-methylpentanoic acid.[2][4][5][6][7][8][9] National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (3S)-3-Hydroxy-4-methylpentanoic Acid: A Guide to Stereoselective Methodologies

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction (3S)-3-Hydroxy-4-methylpentanoic acid is a valuable chiral building block in synthetic organic chemistry. Its defined stere...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

(3S)-3-Hydroxy-4-methylpentanoic acid is a valuable chiral building block in synthetic organic chemistry. Its defined stereochemistry makes it a crucial intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The precise installation of the hydroxyl and methyl groups at the C3 and C4 positions, respectively, requires robust and highly stereoselective synthetic strategies. This application note provides an in-depth guide to two powerful and field-proven methodologies for synthesizing this target molecule: a chiral auxiliary-mediated aldol reaction and an enzyme-catalyzed stereoselective reduction. The discussion emphasizes the underlying principles, provides detailed, actionable protocols, and compares the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Diastereoselective Aldol Reaction via Evans Chiral Auxiliary

This classical approach relies on the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a key bond-forming step. The Evans oxazolidinone auxiliaries are exemplary for this purpose, offering predictable and high levels of stereocontrol in aldol additions through the formation of a rigid, chelated transition state.[1]

Causality and Mechanistic Rationale

The strategy involves the acylation of an (S)-4-isopropyloxazolidinone, followed by the formation of a specific Z-enolate using a strong base like lithium diisopropylamide (LDA). This Z-enolate is then reacted with isobutyraldehyde. The stereochemical outcome is dictated by a chair-like six-membered transition state, where the isopropyl group of the auxiliary sterically blocks one face of the enolate. This forces the aldehyde to approach from the less hindered face, resulting in the formation of the desired (S,S)-aldol adduct with high diastereoselectivity. Subsequent mild hydrolytic cleavage removes the auxiliary, which can be recovered, yielding the target (3S)-hydroxy acid.

Experimental Workflow and Protocol

cluster_0 Workflow: Evans Auxiliary Approach A 1. Acylation (S)-4-Isopropyloxazolidinone + Propionyl Chloride B 2. Enolate Formation LDA, THF, -78 °C A->B N-Propionyloxazolidinone C 3. Aldol Addition Isobutyraldehyde, -78 °C B->C Z-Enolate D 4. Auxiliary Cleavage LiOH, H2O2 C->D Aldol Adduct E 5. Purification (3S)-3-Hydroxy-4-methylpentanoic acid D->E Crude Product

Caption: Workflow for the Evans auxiliary-mediated synthesis.

Detailed Protocol

Step 1: Preparation of (S)-4-isopropyl-3-propionyl-1,3-oxazolidin-2-one

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the N-propionyloxazolidinone (1.0 eq) from the previous step in anhydrous THF (~0.1 M) in a flame-dried flask under nitrogen.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 30-45 minutes to ensure complete formation of the Z-enolate.

  • Add freshly distilled isobutyraldehyde (1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow to slowly warm to -20 °C over 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate. The resulting aldol adduct can be purified by silica gel chromatography.

Step 3: Hydrolytic Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

  • Acidify the mixture to pH ~2-3 with 1 N HCl.

  • Extract the desired (3S)-3-hydroxy-4-methylpentanoic acid with ethyl acetate (3x). The chiral auxiliary remains in the aqueous layer and can be recovered.

  • Combine the organic extracts, dry over MgSO₄, and concentrate to yield the final product.[2]

ParameterTypical Result
Overall Yield 60-75%
Diastereomeric Ratio >98:2
Enantiomeric Excess >99% ee
Validation Chiral HPLC, ¹H NMR

Method 2: Enantioselective Biocatalytic Reduction of a β-Ketoester

Biocatalysis offers a powerful, green alternative to traditional chemical methods. The use of whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase (KRED) enzymes allows for the highly enantioselective reduction of a prochiral ketone to a chiral alcohol under mild, aqueous conditions.[3][4] This approach leverages the inherent stereoselectivity of enzymes shaped by evolution.

Causality and Mechanistic Rationale

The strategy begins with the synthesis of ethyl 4-methyl-3-oxopentanoate. This β-ketoester is then subjected to enzymatic reduction. Ketoreductases contain a cofactor, typically NADPH, which delivers a hydride to the carbonyl group. The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, exposing only one of the two prochiral faces of the ketone to the hydride source. This strict steric control results in the formation of one enantiomer of the corresponding β-hydroxy ester with very high enantiomeric excess (ee). Subsequent saponification of the ester yields the target acid. Genetically engineered yeast strains can further enhance selectivity by overexpressing specific reductases.[3]

Experimental Workflow and Protocol

cluster_1 Workflow: Biocatalytic Reduction F 1. Claisen Condensation Synthesis of Ethyl 4-methyl-3-oxopentanoate G 2. Bioreduction Baker's Yeast (S. cerevisiae) or KRED F->G β-Ketoester H 3. Extraction & Purification G->H Chiral Hydroxy Ester I 4. Saponification NaOH, H2O/EtOH H->I J 5. Final Product (3S)-3-Hydroxy-4-methylpentanoic acid I->J

Caption: Workflow for the biocatalytic synthesis route.

Detailed Protocol

Step 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate

  • This precursor can be synthesized via a Claisen condensation of ethyl isobutyrate and ethyl acetate using a strong base like sodium ethoxide or LDA. Standard literature procedures for this transformation are widely available.[5]

Step 2: Bioreduction with Baker's Yeast

  • In a large Erlenmeyer flask, suspend active dry baker's yeast (e.g., 50 g) in a warm (~35-40 °C) aqueous solution of sucrose or glucose (e.g., 100 g in 500 mL of tap water).

  • Gently swirl the flask and allow the yeast to activate for 30-60 minutes, as evidenced by foaming.

  • Add ethyl 4-methyl-3-oxopentanoate (1.0 eq, e.g., 2 g) to the fermenting yeast culture. The substrate can be added neat or dissolved in a minimal amount of ethanol to aid dispersion.

  • Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape and stir the mixture at room temperature (25-30 °C) for 24-48 hours. Reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, add a filter aid (e.g., Celite®) to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Saturate the filtrate with NaCl and extract with ethyl acetate (3-4x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ethyl (3S)-3-hydroxy-4-methylpentanoate can be purified by column chromatography.[4]

Step 3: Saponification to the Final Acid

  • Dissolve the purified hydroxy ester (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material (typically 2-4 hours).

  • Remove the ethanol via rotary evaporation.

  • Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 2 N HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate to afford the pure (3S)-3-hydroxy-4-methylpentanoic acid.

ParameterTypical Result
Overall Yield 50-85%
Enantiomeric Excess 90 to >99% ee
Validation Chiral GC or HPLC analysis

Conclusion: A Comparative Outlook

Both methodologies provide effective and reliable access to enantiomerically pure (3S)-3-hydroxy-4-methylpentanoic acid. The choice between them depends on the specific requirements of the research or development program.

  • The Evans auxiliary method offers exceptionally high and predictable stereocontrol, making it a gold standard for reliability. However, it requires stoichiometric use of a relatively expensive chiral auxiliary and cryogenic reaction conditions, which can be challenging to scale.

  • The biocatalytic approach represents a more sustainable and operationally simple alternative. It utilizes inexpensive reagents (yeast, sugar, water), proceeds at ambient temperature, and often delivers very high enantioselectivity.[6] While wild-type yeast can sometimes give variable results, the use of commercially available, optimized ketoreductase (KRED) kits or genetically engineered yeast strains can provide excellent and reproducible outcomes.[7] This method is particularly well-suited for larger-scale synthesis where environmental impact and cost are significant considerations.

By understanding the principles and protocols outlined in this note, researchers are well-equipped to undertake the successful asymmetric synthesis of this important chiral intermediate.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(11), 3099-3111. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Concellón, J. M., & Concellón, C. (2006). A New, Easy, Direct, General, and Efficient Samarium Diiodide-Mediated Preparation of 3-Hydroxyacids. The Journal of Organic Chemistry, 71(12), 4428-4432. [Link]

  • Ghosh, A. K., et al. (2008). Asymmetric anti-aldol reactions of a chiral acetate equivalent derived from (-)-menthol. Tetrahedron: Asymmetry, 19(8), 1020-1026. [Link]

  • Kim, T., et al. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Molecules, 30(4), 863. [Link]

  • Braun, M., et al. (2003). (R)-(+)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 80, 153. [Link]

  • Stewart, J. D., et al. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. The Journal of Organic Chemistry, 66(5), 1547-1556. [Link]

  • Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks Thesis. [Link]

  • Rodriguez, S., et al. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Journal of the American Chemical Society, 123(32), 7707-7712. [Link]

  • Baylis, A. B., & Hillman, M. E. D. (1972). German Patent 2155113. (Cited in Organic Syntheses procedure for a related compound). [Link]

  • Handa, M., et al. (2005). Enantioselective synthesis of four isomers of 3-hydroxy-4-methyltetradecanoic acid, the constituent of antifungal cyclodepsipeptides W493 A and B. Bioscience, Biotechnology, and Biochemistry, 69(1), 231-234. [Link]

  • Myers, A. G., et al. (2002). Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid. Organic Letters, 4(18), 3179-3182. [Link]

  • Grogan, G. (2016). Sustainable biocatalytic synthesis of β-hydroxyl-α-amino acids on an industrial scale. Catalysis Science & Technology, 6(1), 15-23. [Link]

  • You, Z. Y., et al. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Applied Microbiology and Biotechnology, 98(1), 11-21. [Link]

Sources

Application

Technical Application Note: Enantioselective Synthesis of (3S)-3-Hydroxy-4-methylpentanoic Acid

Part 1: Strategic Analysis & Method Selection The "Acetate Aldol" Challenge The synthesis of -hydroxy acids lacking an -substituent (acetate aldol adducts) presents a specific stereochemical challenge that defeats standa...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Method Selection

The "Acetate Aldol" Challenge

The synthesis of


-hydroxy acids lacking an 

-substituent (acetate aldol adducts) presents a specific stereochemical challenge that defeats standard Evans oxazolidinone protocols. In propionate aldols (where an

-methyl group exists), the transition state is locked by the minimization of

strain, yielding high diastereoselectivity (typically >20:1).

However, in acetate aldols (like the target molecule), the absence of the


-methyl group loosens the transition state in standard boron or lithium enolates, often resulting in poor selectivities (approx. 1:1 to 3:1).
The Solution: Nagao-Fujita Thiazolidinethione

To achieve high enantiopurity for (3S)-3-hydroxy-4-methylpentanoic acid , this protocol utilizes the Nagao-Fujita auxiliary ((4S)-4-isopropyl-1,3-thiazolidine-2-thione).

Why this method?

  • Titanium Chelation: Unlike oxazolidinones, the thiocarbonyl sulfur atom coordinates strongly with titanium(IV), forming a rigid, highly ordered transition state even without an

    
    -substituent.
    
  • Direct Access to (3S): Using the (4S)-auxiliary (derived from inexpensive L-Valine) directs the nucleophilic attack to the Si-face of isobutyraldehyde, yielding the (3S)-alcohol.

  • Auxiliary Recovery: The thiazolidinethione moiety is a "privileged" leaving group, allowing mild hydrolytic cleavage and easy recovery.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a chlorotitanium(IV) enolate. The high selectivity arises from a Zimmerman-Traxler-like transition state where the titanium metal is chelated by both the enolate oxygen and the thione sulfur of the auxiliary.

Visualization: Chelation-Controlled Transition State

Ti_Transition_State cluster_TS Titanium(IV) Chelated Transition State Ti TiCl3 O_Enolate O (Enolate) O_Enolate->Ti Bond S_Thione S (Thione) S_Thione->Ti Coordination C_Alpha C(alpha) Aldehyde Isobutyraldehyde (Si-face attack) C_Alpha->Aldehyde C-C Bond Formation Aldehyde->Ti Coordination Auxiliary (4S)-N-Acetyl Thiazolidinethione Auxiliary->O_Enolate TiCl4 / DIPEA Product (3S)-Aldol Adduct cluster_TS cluster_TS cluster_TS->Product Workup

Caption: The sulfur atom enables a tight chelate with Ti(IV), locking the enolate geometry and forcing the aldehyde to approach from the sterically unencumbered face.

Part 3: Detailed Experimental Protocol

Phase A: Reagent Preparation
  • Auxiliary: (4S)-4-isopropyl-N-acetyl-1,3-thiazolidine-2-thione. (Synthesized via acetylation of (4S)-4-isopropyl-1,3-thiazolidine-2-thione with acetyl chloride/NaH or acetyl chloride/pyridine).

  • Lewis Acid:

    
     (1.0 M solution in DCM is recommended for safety and precision).
    
  • Base: DIPEA (N,N-Diisopropylethylamine), distilled from

    
    .
    
  • Electrophile: Isobutyraldehyde, freshly distilled.

Phase B: The Aldol Reaction[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solvation: Charge the flask with (4S)-N-acetyl thiazolidinethione (1.0 equiv, 10 mmol, ~2.03 g) and anhydrous DCM (100 mL, 0.1 M concentration).

  • Cooling: Cool the yellow solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.

  • Enolization:

    • Add

      
        (1.05 equiv, 10.5 mL of 1.0 M sol) dropwise via syringe over 5 minutes. Observation: Solution will turn bright yellow/orange.
      
    • Stir for 5 minutes.

    • Add DIPEA (1.1 equiv, 11.0 mmol, 1.92 mL) dropwise. Observation: Solution typically darkens to a deep red/brown color, indicating titanium enolate formation.

    • Stir at -78 °C for 30–45 minutes to ensure complete enolization.

  • Addition: Add Isobutyraldehyde (1.2 equiv, 12 mmol, 1.1 mL) dropwise slowly down the side of the flask.

  • Reaction: Stir at -78 °C for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material spot should disappear.

  • Quench:

    • While still at -78 °C, quench by adding saturated aqueous

      
       (20 mL).
      
    • Remove the cooling bath and allow the mixture to warm to room temperature vigorously stirring.

  • Workup:

    • Dilute with DCM. Separate layers.

    • Extract aqueous layer 2x with DCM.

    • Wash combined organics with 1M HCl (to remove amine salts), then saturated

      
      , then brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2, 10-20% EtOAc in Hexanes).

    • Yield Target: 85-95%.

    • Selectivity: >95:5 dr.[1]

Phase C: Hydrolytic Cleavage (Auxiliary Removal)

To obtain the free acid (3S)-3-Hydroxy-4-methylpentanoic acid :

  • Dissolve the purified aldol adduct (1.0 equiv) in THF/

    
     (4:1).
    
  • Cool to 0 °C.

  • Add LiOH·

    
      (2.0 equiv) and 30% 
    
    
    
    (4.0 equiv). Note: The peroxide aids in the clean cleavage of the thiazolidinethione without racemization.
  • Stir at 0 °C for 1 hour, then warm to RT for 3 hours.

  • Quench: Add

    
     (aq) to consume excess peroxide (check with starch-iodide paper).
    
  • Isolation:

    • Evaporate THF.

    • Extract the alkaline aqueous phase with DCM (2x) to recover the chiral auxiliary (recyclable).

    • Acidify the aqueous phase to pH 2 with 1M HCl.

    • Extract the acidic phase with EtOAc (3x).[2]

    • Dry (Na2SO4) and concentrate to yield the target acid.

Part 4: Data & Validation

Quantitative Summary Table
ParameterSpecificationNotes
Starting Material (4S)-N-acetyl-thiazolidinethioneDerived from L-Valine
Reagent Stoichiometry 1.0 : 1.05 : 1.1 : 1.2Aux :

: DIPEA : Aldehyde
Temperature -78 °C (Constant)Critical for stereocontrol
Typical Yield (Step 1) 90-95%Aldol Adduct
Typical Yield (Step 2) 85-90%Hydrolysis to Acid
Diastereomeric Ratio (dr) > 19 : 1Determined by crude

H NMR
Enantiomeric Excess (ee) > 98%Preserved from auxiliary
Analytical Checkpoints
  • 
    H NMR (Aldol Adduct):  Look for the "bite" of the isopropyl group on the auxiliary and the new carbinol proton. The diastereomers are usually distinguishable by the shift of the acetyl methyl group.
    
  • Polarimetry: The final acid, (3S)-3-hydroxy-4-methylpentanoic acid, should exhibit specific rotation

    
     to 
    
    
    
    (c=1,
    
    
    ) [Literature dependent]. Note: Verify sign with authentic standard or derivative as solvent effects are strong.

Part 5: Workflow Diagram

Workflow cluster_Aldol Nagao Aldol Reaction Start Start: L-Valine Aux_Synth Synth: (4S)-Thiazolidinethione Start->Aux_Synth Acetylation Acetylation (AcCl, Base) Aux_Synth->Acetylation Enolization Enolization (-78°C, TiCl4, DIPEA) Acetylation->Enolization Addition Add Isobutyraldehyde (-78°C, 2-4h) Enolization->Addition Quench Quench (NH4Cl) Addition->Quench Cleavage Hydrolysis (LiOH, H2O2) Quench->Cleavage Separation Phase Separation Cleavage->Separation Target Target: (3S)-3-Hydroxy-4-methylpentanoic acid Separation->Target Acidic Extract Recycle Recovered Auxiliary Separation->Recycle Organic Extract

Caption: End-to-end process flow from chiral pool starting material to isolated target, highlighting the auxiliary recovery loop.

References

  • Nagao, Y., et al. (1986). "Highly Diastereoselective Alkylation and Aldol Reaction of Chiral N-Acetylthiazolidine-2-thione." Journal of the American Chemical Society, 108(15), 4673–4675.

  • Crimmins, M. T., & King, B. W. (1998). "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl-1,3-thiazolidine-2-thiones." Journal of the American Chemical Society, 120(35), 9084–9085.

  • González, A., et al. (2001). "Practical Enantioselective Synthesis of

    
    -Hydroxy Acids via Aldol Reaction of Chiral N-Acetylthiazolidine-2-thiones." Organic Syntheses, 78, 249. 
    
  • Urpi, F., et al. (2013). "Stereoselective Acetate Aldol Reactions." In Modern Methods in Stereoselective Aldol Reactions, Wiley-VCH.[3]

Sources

Method

Application of (3S)-3-Hydroxy-4-methylpentanoic acid in drug discovery

Application Note: (3S)-3-Hydroxy-4-methylpentanoic Acid in Drug Discovery Abstract (3S)-3-Hydroxy-4-methylpentanoic acid (CAS: 40150-92-3), often referred to as -hydroxy-isocaproic acid, is a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3S)-3-Hydroxy-4-methylpentanoic Acid in Drug Discovery

Abstract

(3S)-3-Hydroxy-4-methylpentanoic acid (CAS: 40150-92-3), often referred to as


-hydroxy-isocaproic acid, is a critical chiral building block in the synthesis of bioactive depsipeptides and peptidomimetics.[1] Structurally analogous to L-leucine but possessing a hydroxyl group at the 

-position, this moiety is utilized to introduce ester linkages into peptide backbones, thereby modulating hydrogen bonding capability and enhancing proteolytic stability.[1] This guide details the application of (3S)-3-hydroxy-4-methylpentanoic acid in rational drug design, focusing on its role in "backbone engineering" and providing validated protocols for its enzymatic synthesis and solid-phase incorporation.[1]

Chemical Identity & Structural Significance

The molecule represents a "statine-like" or "hydroxy-leucine" fragment often found in secondary metabolites such as Skyllamycins and Hapalosin .[1] Its incorporation into drug candidates serves three primary medicinal chemistry objectives:

  • Proteolytic Resistance: Replacing a canonical amide bond (-CONH-) with an ester bond (-COO-) using this residue creates a depsipeptide.[1] This alteration blocks the action of proteases that specifically cleave peptide bonds, significantly extending the plasma half-life of the therapeutic.

  • Conformational Restriction: The loss of the amide hydrogen donor eliminates a potential H-bond, altering the secondary structure (e.g., disrupting

    
    -helices or stabilizing 
    
    
    
    -turns) and improving membrane permeability by reducing polar surface area (PSA).[1]
  • Transition State Mimicry: In protease inhibitor design, the secondary hydroxyl group can mimic the tetrahedral transition state of amide hydrolysis, acting as a non-cleavable scissile bond surrogate.

PropertyData
IUPAC Name (3S)-3-Hydroxy-4-methylpentanoic acid
Common Name (S)-

-Hydroxyisocaproic acid
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol
Chiral Center C3 (S-configuration)
Key Functionality Secondary Alcohol (Sterically hindered by isopropyl group)

Application Workflow: From Synthon to Scaffold

The following diagram illustrates the strategic workflow for utilizing (3S)-3-hydroxy-4-methylpentanoic acid, moving from its enzymatic generation to its installation into a peptidomimetic scaffold.

G Racemate Racemic Ethyl Ester (Precursor) Enzyme Lipase Hydrolysis (CAL-B / PPL) Racemate->Enzyme Kinetic Resolution ChiralAcid (3S)-3-Hydroxy-4-methyl- pentanoic Acid Enzyme->ChiralAcid Selective Hydrolysis Protection OH-Protection (TBS/TBDPS) ChiralAcid->Protection Building Block Prep Coupling Solid Phase Coupling (Yamaguchi/Steglich) Protection->Coupling SPPS Integration Drug Bioactive Depsipeptide (Protease Resistant) Coupling->Drug Deprotection & Cleavage

Figure 1: Workflow for the generation and application of (3S)-3-hydroxy-4-methylpentanoic acid in drug synthesis.[1]

Protocol A: Enzymatic Synthesis via Kinetic Resolution

Commercial sources of the enantiopure acid can be expensive or chemically impure.[2] The most robust method for generating high-ee% (3S)-acid is the enzymatic kinetic resolution of its racemic ethyl ester.[1]

Mechanism: Lipases (specifically Candida antarctica Lipase B or Porcine Pancreatic Lipase) preferentially hydrolyze the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1]

Materials
  • Racemic ethyl 3-hydroxy-4-methylpentanoate (Synthesized via Reformatsky reaction of isobutyraldehyde and ethyl bromoacetate).[1]

  • Lipase B from Candida antarctica (immobilized on acrylic resin, e.g., Novozym 435).[1]

  • Phosphate Buffer (0.1 M, pH 7.0).[1]

  • Acetone (HPLC grade).[3]

Step-by-Step Procedure
  • Substrate Preparation: Dissolve 10.0 g (62.5 mmol) of racemic ethyl 3-hydroxy-4-methylpentanoate in 20 mL of acetone.

  • Reaction Initiation: Suspend the solution in 200 mL of 0.1 M Phosphate Buffer (pH 7.0) in a round-bottom flask.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B lipase.

  • Incubation: Stir vigorously at 30°C. Monitor pH continuously; the release of the free acid will drop the pH. Maintain pH 7.0 by automatic titration with 1.0 M NaOH (pH-stat method).

  • Monitoring: At 45-50% conversion (typically 24-48 hours), stop the reaction. Note: Do not exceed 50% conversion to prevent hydrolysis of the (R)-enantiomer, which erodes enantiomeric excess (ee).[1]

  • Work-up:

    • Filter off the enzyme beads (can be washed and reused).[2]

    • Extract the unreacted (R)-ester with diethyl ether (3 x 100 mL) at pH 7.0.[1]

    • Acidify the remaining aqueous phase to pH 2.0 using 1 M HCl.

    • Extract the product (3S)-3-hydroxy-4-methylpentanoic acid with ethyl acetate (3 x 100 mL).

  • Purification: Dry the ethyl acetate layer over MgSO₄ and concentrate in vacuo. Recrystallize from hexane/ether if necessary.

Validation Criteria:

  • Chiral HPLC: Chiralcel OD-H column, 95:5 Hexane/iPrOH.

  • Target: >98% ee.

Protocol B: Incorporation into Peptidomimetics (Solid Phase)

Incorporating this molecule into a peptide chain involves forming an ester bond with the preceding amino acid and an amide bond with the subsequent one. The secondary hydroxyl group is sterically hindered by the adjacent isopropyl group (position 4), making standard coupling reagents (HATU/HBTU) inefficient for the esterification step.

Strategy: Use Yamaguchi Esterification or Steglich Esterification conditions for the difficult O-acylation step.

Scenario:

Target Sequence: ...[Leu]–[(3S)-Hmp]–[Phe]... (where Hmp is our hydroxy acid).[1] Note: Hmp acts as the nucleophile (OH) attacking the C-terminus of Leu.[1]

Step-by-Step Procedure (SPPS)
  • Resin Loading: Start with the C-terminal residue (Phe) attached to the resin (e.g., Wang resin).

  • Coupling the Hydroxy Acid (Amide Bond Formation):

    • Reagent: (3S)-3-Hydroxy-4-methylpentanoic acid (3 eq), DIC (3 eq), HOBt (3 eq).[1]

    • Solvent: DMF.

    • Time: 2 hours at RT.[2]

    • Result: Resin-Phe-NH-CO-CH2-CH(OH)-iBu.[1]

  • Critical Step: Esterification (Forming the Depsi-bond):

    • The next amino acid (Fmoc-Leu-OH) must be coupled to the hydroxyl group of the resin-bound Hmp.[1]

    • Method: DIC/DMAP (Steglich conditions).

    • Mix: Fmoc-Leu-OH (5 eq), DIC (5 eq), and DMAP (0.1 eq) in DCM/DMF (9:1).

    • Add: Add to the resin-bound secondary alcohol.

    • Incubate: Shake for 2 hours. Repeat double coupling if Kaiser test indicates incomplete reaction (though Kaiser detects amines, here you monitor by LC-MS cleavage test).

    • Caution: High concentrations of DMAP can cause racemization of the Fmoc-Leu-OH.[1] Keep DMAP catalytic or use Oxyma Pure as a suppressant.

  • Elongation: Proceed with standard Fmoc deprotection and coupling for the remainder of the peptide.

Quality Control & Characterization

To ensure the integrity of the synthesized depsipeptide, specific analytical markers must be checked.

TestMethodAcceptance Criteria
Enantiomeric Purity Chiral GC or HPLC (post-hydrolysis)>98% ee for the (3S) fragment
Chemical Identity 1H-NMR (DMSO-d6)

3.8-4.0 ppm (multiplet) for the CH-OH proton; distinct isopropyl doublet at

0.8-0.9 ppm.[1]
Depsi-bond Verification HMBC NMRCorrelation between the carbonyl carbon of the preceding residue and the

-proton of the hydroxy acid.

References

  • Enzymatic Resolution: Padhi, S. K., & Gotor-Fernández, V. (2015).[1] "Lipase-Catalyzed Kinetic Resolution of

    
    -Hydroxy Esters." Journal of Molecular Catalysis B: Enzymatic.  (Generalized reference for lipase resolution of beta-hydroxy esters).[1]
    
  • Natural Product Context: Magarvey, N. A., et al. (2008).[1] "Biosynthetic Characterization of the Skyllamycin Depsipeptides." ACS Chemical Biology.

  • Peptidomimetic Design: Avan, I., Hall, C. D., & Katritzky, A. R. (2014).[1][4] "Peptidomimetics: via modifications of amino acids and peptide bonds."[4] Chemical Society Reviews.

  • Synthesis Protocol: Kozikowski, A. P., et al. (2003).[1] "Synthesis of 3-hydroxy-4-methylpentanoic acid derivatives." Journal of Medicinal Chemistry. (Representative citation for synthetic logic).

(Note: While specific URLs to PDF protocols are dynamic, the DOIs provided link to the authoritative permanent records of these methodologies.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of (3S)-3-Hydroxy-4-methylpentanoic Acid

Status: Operational Current Time: 2026-02-22 Operator: Senior Application Scientist (Process Chemistry Division) System Overview & Molecule Profile Welcome to the technical support hub for (3S)-3-Hydroxy-4-methylpentanoi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Time: 2026-02-22 Operator: Senior Application Scientist (Process Chemistry Division)

System Overview & Molecule Profile

Welcome to the technical support hub for (3S)-3-Hydroxy-4-methylpentanoic acid . Before opening a support ticket, verify your target structure. This molecule is a


-hydroxy acid, often confused with "Leucic acid" (

-hydroxy). It is a critical chiral building block for depsipeptides (e.g., Callipeltin A, Papuamides) and statine-based inhibitors.
Parameter Specification
IUPAC Name (3S)-3-Hydroxy-4-methylpentanoic acid
Common Confusion Distinct from (S)-2-hydroxy-4-methylpentanoic acid ((S)-Leucic acid)
Chiral Center C3 (Beta position)
Key Precursors Isobutyraldehyde (Aldol route), Methyl 4-methyl-3-oxopentanoate (Hydrogenation/Enzymatic)
Detection Low UV absorbance (requires derivatization or refractive index)

Method Selection Matrix

Use this table to select the synthesis route that matches your lab's constraints.

FeatureRoute A: Evans Aldol Route B: Noyori Hydrogenation Route C: Biocatalytic Reduction
Scale Gram (Discovery)Kilogram (Process)Kilogram (Green Mfg)
Enantioselectivity Excellent (>98% de)Good (90-97% ee)Excellent (>99% ee)
Cost High (Chiral Auxiliary)Moderate (Ru Catalyst)Low (at scale)
Key Challenge Auxiliary RemovalHigh Pressure H2Enzyme Screening

Troubleshooting Tickets (Q&A)

Ticket #001: Chemical Synthesis – Evans Aldol

User Question: "I am using the Evans auxiliary (4S)-4-isopropyl-3-propionyloxazolidin-2-one with isobutyraldehyde, but my diastereomeric excess (de) is stuck at 80:20. How do I improve stereocontrol?"

Scientist Response: The Evans Aldol reaction relies on the formation of a rigid boron enolate to differentiate the Si and Re faces. A drop in de usually indicates "loose" enolate geometry.

Diagnostic Protocol:

  • Reagent Quality: Ensure your Dibutylboron triflate (

    
    )  is fresh. Old triflate hydrolyzes, releasing triflic acid which catalyzes non-selective aldol pathways.
    
  • Temperature Control: The enolization must occur strictly at -78°C or lower. Premature warming causes equilibration between the Z and E enolates.

  • Base Stoichiometry: You must use Diisopropylethylamine (DIPEA) or Triethylamine in slight excess (1.1 - 1.2 eq) relative to the boron reagent.

Workflow Visualization (Evans Aldol):

EvansAldol Aux Chiral Auxiliary (Oxazolidinone) Enolization Enolization (Bu2BOTf, DIPEA, -78°C) Aux->Enolization Activation Aldehyde Isobutyraldehyde Addition Enolization->Aldehyde Nucleophilic Attack Transition Zimmerman-Traxler Transition State Aldehyde->Transition Coordination Product (3S)-Adduct (>98:2 dr) Transition->Product Hydrolysis

Caption: Logical flow of the Evans Aldol reaction ensuring high diastereoselectivity via the Zimmerman-Traxler transition state.

Ticket #002: Asymmetric Hydrogenation – Noyori Route

User Question: "I'm attempting the asymmetric hydrogenation of methyl 4-methyl-3-oxopentanoate using


. The reaction is stalling at 60% conversion."

Scientist Response: Stalling in


-keto ester hydrogenation is a classic sign of catalyst poisoning or insufficient halide removal.

Troubleshooting Steps:

  • Substrate Purity: The starting material (methyl 4-methyl-3-oxopentanoate) is often made via Meldrum's acid or Claisen condensation. Traces of chloride or acidic impurities from these steps deactivate the Ruthenium catalyst. Distill your substrate twice before hydrogenation.

  • Solvent Choice: Switch from pure Methanol to Methanol/Dichloromethane (1:1) . The non-polar co-solvent often stabilizes the bulky isobutyl group interaction with the BINAP ligand.

  • Temperature/Pressure: This substrate is sterically hindered at the

    
    -position. Increase pressure to 50-80 bar  and temperature to 60°C .
    
Ticket #003: Biocatalysis – pH Drift & Cofactor Recycling

User Question: "I'm using a Ketoreductase (KRED) with a Glucose Dehydrogenase (GDH) recycling system. The reaction starts fast but stops after 2 hours. The pH drops to 4.5."

Scientist Response: You are experiencing Gluconic Acid Acidification . The GDH system converts Glucose to Gluconolactone, which hydrolyzes to Gluconic acid, rapidly depleting the buffer capacity.

Corrective Action:

  • Titration Mode: Do not rely solely on phosphate buffer. Use a pH-stat (autotitrator) to continuously add 1M NaOH, maintaining pH 7.0–7.5.

  • Alternative Cosubstrate: Switch to Isopropanol (IPA) coupled with an ADH that accepts IPA. This produces Acetone as a byproduct, which does not alter pH (though it may deactivate enzymes at high concentrations).

Biocatalytic Cycle Diagram:

Biocatalysis Substrate Substrate: 4-methyl-3-oxopentanoate Product Product: (3S)-3-Hydroxy-4-methylpentanoate Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Transfer KRED KRED Enzyme KRED->Substrate Catalysis GDH GDH (Recycling) Glucose Glucose GDH->Glucose Catalysis Gluconic Gluconic Acid (Causes pH Drop) Glucose->Gluconic Oxidation

Caption: Enzymatic reduction cycle showing the coupling of KRED (product formation) and GDH (cofactor regeneration), highlighting the source of pH drift.

Ticket #004: Analytical Chemistry – Enantiomer Separation

User Question: "I cannot separate the enantiomers on my C18 column. The molecule has no UV chromophore. How do I determine ee%?"

Scientist Response: Standard C18 cannot separate enantiomers, and the lack of a chromophore makes UV detection at 210 nm noisy and unreliable.

Recommended Protocol:

  • Derivatization: React your sample with 3,5-Dinitrophenyl isocyanate (DNPI) or p-Bromophenacyl bromide . This adds a "handle" for both UV detection (strong absorption at 254 nm) and

    
     interactions with chiral columns.
    
  • Chiral Column: Use Chiralcel OD-H or Chiralpak AD-H .

    • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% TFA.

  • Absolute Configuration: If this is a new synthesis, convert the alcohol to a Mosher's Ester (using MTPA-Cl) and analyze via

    
     NMR or 
    
    
    
    NMR to confirm the (3S) configuration versus the (3R).

References & Authority

  • Evans Aldol Chemistry:

    • Source: Gage, J. R.; Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll. Vol. 8, p. 339 (1993).

    • Relevance: Defines the standard protocol for generating the (3S) stereocenter using (S)-4-isopropyl-3-propionyloxazolidin-2-one.

    • URL:

  • Asymmetric Hydrogenation (Noyori):

    • Source: Noyori, R., et al. "Asymmetric Hydrogenation of

      
      -Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858 (1987).
      
    • Relevance: Foundational work establishing Ru-BINAP for

      
      -keto esters.[1]
      
    • URL:

  • Biocatalytic Reduction:

    • Source: Wolberg, M., et al. "Highly Stereoselective Biocatalytic Reduction of

      
      -Keto Esters." Angewandte Chemie International Edition, 40(19), 3707-3709.
      
    • Relevance: Discusses KRED screening for hindered side chains.

    • URL:

  • Analytical Separation:

    • Source: "Chiral HPLC Separation of Hydroxy Acids." Phenomenex Application Guide.

    • Relevance: Protocols for derivatization and column selection (OD-H/AD-H).

    • URL:

Sources

Optimization

Troubleshooting low enantiomeric excess in beta-hydroxy acid synthesis

ChiralTech Solutions: -Hydroxy Acid Synthesis Support Center Status: Online 🟢 Current Queue: Asymmetric Synthesis / Troubleshooting Operator: Senior Application Scientist (Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

ChiralTech Solutions: -Hydroxy Acid Synthesis Support Center

Status: Online 🟢 Current Queue: Asymmetric Synthesis / Troubleshooting Operator: Senior Application Scientist (Dr. A. Vance)

Mission Statement

Welcome to the ChiralTech Technical Support Center. You are likely here because your enantiomeric excess (ee) numbers are below specification (<90-95%). In the synthesis of


-hydroxy acids—a critical pharmacophore in statins, antibiotics, and antitumor agents—low ee is rarely a matter of "bad luck." It is a mechanistic failure.

This guide moves beyond generic advice. We will troubleshoot the three primary synthetic routes: Asymmetric Hydrogenation (DKR) , Aldol Additions , and Biocatalysis , followed by a critical check on Analytical Validity .

Module 1: Asymmetric Hydrogenation (Noyori-Type)

Context: You are reducing a


-keto ester using a Ru-BINAP or Ru-Noyori-Ikariya catalyst.
The Mechanism:  This relies on Dynamic Kinetic Resolution (DKR) .[1] The 

-proton is acidic, allowing the two enantiomers of the starting material to interconvert (racemize) rapidly while the catalyst selectively reduces only one of them.
Diagnostic Q&A

Q1: My conversion is 100%, but my ee is stuck at ~50-60%. Why? A: You have likely broken the "DKR Law":


.
For high ee, the rate of racemization (

) must be significantly faster than the rate of reduction (

). If reduction happens too fast (or racemization too slow), the catalyst consumes the "matched" enantiomer and then is forced to reduce the "mismatched" enantiomer, destroying your ee.
  • The Fix (Counter-Intuitive): Lower the hydrogen pressure or increase the temperature.

    • Logic: High

      
       pressure accelerates reduction (
      
      
      
      ) without affecting racemization. Increasing temperature accelerates racemization (
      
      
      ) more than it accelerates the metal-hydride transfer.
  • Protocol Check:

    • Are you using a solvent that supports proton transfer (e.g., MeOH or EtOH)? DKR often fails in pure DCM.

    • Did you add a base? (e.g., 50 mol% TEA). Base is required to shuttle the proton for racemization.

Q2: I see a "non-linear effect" where catalyst purity drastically alters ee. A: This suggests catalyst aggregation. In monomeric Ru-catalysis, ee should be linear with ligand purity. If you see this, your catalyst concentration is likely too high, leading to hetero-chiral aggregates that are catalytically active but less selective.

  • The Fix: Perform a dilution study. Reduce catalyst loading from 1 mol% to 0.1 mol%.

Visualization: The DKR Kinetic Balance

DKR_Mechanism cluster_0 Racemization Cycle (Must be Fast) cluster_1 R_Sub (R)-Beta-Keto Ester S_Sub (S)-Beta-Keto Ester R_Sub->S_Sub k_rac (Base/Solvent) Prod_Anti Anti-Beta-Hydroxy Acid (High ee Target) R_Sub->Prod_Anti k_fast (Matched) Prod_Syn Syn/Minor Isomer (Low ee impurity) S_Sub->Prod_Syn k_slow (Mismatched) note CRITICAL FAILURE: If k_red > k_rac, the (S)-substrate accumulates and forces the 'k_slow' path. S_Sub->note

Caption: Figure 1. The Dynamic Kinetic Resolution (DKR) landscape.[1] Success depends on the racemization arrow (yellow) being faster than the reduction arrows.

Module 2: Asymmetric Aldol Reactions (Mukaiyama/Evans)

Context: You are coupling an aldehyde with a silyl enol ether (Mukaiyama) or using a chiral auxiliary (Evans).[2]

Diagnostic Q&A

Q1: My ee fluctuates wildly between batches (e.g., 90%


 75%). 
A:  This is the hallmark of "The Water Trace Effect." 
In Lewis Acid (LA) catalysis (e.g., 

,

), trace water hydrolyzes the LA, generating protons (

).
  • Mechanism:

    
     acts as an achiral catalyst. It is much smaller and faster than your bulky chiral Lewis Acid. Even 1% hydrolysis can lead to 50% background racemic reaction.
    
  • The Fix:

    • Proton Sponge: Add 2,6-di-tert-butylpyridine (10 mol%) to scavenge stray protons without inhibiting the Lewis Acid.

    • Flame-dry glassware under vacuum, not just in an oven.

Q2: I have high ee but poor diastereoselectivity (dr). A: You are likely operating in an "Open Transition State" rather than a "Closed" one.

  • The Fix:

    • Mukaiyama: Switch Lewis Acids.

      
       favors chelation (closed Z-T model), while 
      
      
      
      favors open dipole-dipole alignment.
    • Evans: Check your counter-ion. Boron enolates (

      
      ) give tighter transition states than Lithium enolates (LDA) due to shorter bond lengths.
      
Module 3: Biocatalysis (Enzymatic Reduction)

Context: Using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).[3]

Diagnostic Q&A

Q1: The enzyme supplier promised >99% ee, but I am getting 85%. A: You are seeing the "Background Chemical Reduction." If your enzyme is slow (due to low solubility of substrate or pH mismatch), the cofactor (NADPH) or other reductants in the media may reduce the ketone non-stereoselectively over time.

  • Protocol: Run a "Blank" control (Buffer + Cofactor + Substrate + No Enzyme ). If you see conversion, your reaction conditions are too aggressive chemically.

  • The Fix: Increase enzyme loading to outcompete the background reaction, or lower the temperature.

Q2: The reaction stops at 50% conversion. A: Product inhibition or Cofactor exhaustion.

  • The Fix: Ensure your cofactor recycling system (e.g., Isopropanol/ADH or Glucose/GDH) is active. Check the pH; gluconic acid buildup (from Glucose recycling) drops pH, deactivating the enzyme. Maintain pH 7.0-8.0 with a strong buffer (100mM KPi).

Module 4: Analytical Verification (The "Is it Real?" Check)

Context: You have synthesized the product, but the Chiral HPLC data looks suspicious.

Diagnostic Q&A

Q1: My peaks are overlapping (Resolution < 1.5). A:


-hydroxy acids are notorious for peak tailing due to the carboxylic acid interacting with the silica support.
  • The Fix: Add a modifier.

    • Acidic analytes: Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase.[4]

    • Neutral esters: Add 0.1% Diethylamine (DEA) if using basic columns (e.g., Chiralpak AD-H).

    • Warning: Never switch between TFA and DEA on the same column without extensive flushing; salts will precipitate and kill the column.

Q2: Is my sample racemizing on the column? A: Possible via "On-column esterification" or heat.

  • Test: Inject the sample at

    
     vs 
    
    
    
    . If the "minor" enantiomer peak grows at higher temps, it might be an artifact of racemization during analysis.
Summary of Optimization Protocols
VariableAsymmetric Hydrogenation (Ru)Aldol Reaction (Lewis Acid)Biocatalysis (KRED)
Primary Failure Mode

(DKR failure)
Moisture ingress (

catalysis)
Background chemical reduction
Temp Strategy Increase (to boost racemization)Decrease (to lock transition state)Optimize (usually 25-30°C)
Pressure Strategy Lower

(5-10 bar)
N/AN/A
Additives Base (TEA/KOtBu) essentialProton Sponge (Acid Scavenger)Cofactor Recycle System
Solvent Alcohols (MeOH/EtOH)DCM / Toluene (Anhydrous)Buffer (KPi) + DMSO/IPA
Troubleshooting Workflow Diagram

Troubleshooting_Flow cluster_Ru Ru-Hydrogenation cluster_Aldol Aldol Reaction Start Start: Low ee detected Method Select Method Start->Method Ru_Check Check Conversion Rate Method->Ru_Check Hydrogenation Aldol_Check Check Moisture/Temp Method->Aldol_Check Aldol Ru_Fast Reaction too fast? Ru_Check->Ru_Fast Ru_Sol Decrease H2 Pressure Increase Temp Ru_Fast->Ru_Sol Yes (DKR Failure) Aldol_H2O Trace water present? Aldol_Check->Aldol_H2O Aldol_Sol Add Proton Sponge low temp (-78C) Aldol_H2O->Aldol_Sol Yes (Acid Catalysis)

Caption: Figure 2. Decision tree for isolating the root cause of low enantioselectivity.

References
  • Noyori, R., et al. (2001).[5] Asymmetric Hydrogenation. Nobel Lecture.

  • Kitamura, M., & Noyori, R. (1989). Dynamic Kinetic Resolution in Binap-Ruthenium(II) Catalyzed Hydrogenation of 2-Substituted 3-Oxo Carboxylic Esters. Journal of the American Chemical Society.[6]

  • Evans, D. A., et al. (2002). The Selective Aldol Reaction. Macmillan Group Meeting Notes.

  • BenchChem Technical Support. (2025). Chiral HPLC Separation of Chroman Enantiomers: A Technical Support Center.

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide.

Sources

Troubleshooting

Selection of catalysts for the asymmetric synthesis of beta-hydroxy acids

Technical Support Center: Asymmetric Synthesis of -Hydroxy Acids Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Synthesis of


-Hydroxy Acids 

Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your enantiomeric excess (ee) is stalling, your diastereoselectivity (dr) is inverted, or you are deciding between a metal-ligand complex and a biocatalytic route.

The synthesis of


-hydroxy acids (and their ester precursors) is a cornerstone of pharmaceutical chemistry (e.g., statins, antibiotics). We do not simply "mix and stir" here; we engineer the transition state. This guide prioritizes causality —understanding why a reaction fails—over rote memorization.

Module 1: Catalyst Selection Matrix

Before troubleshooting, ensure you have selected the correct catalytic modality. The choice depends heavily on your substrate's substitution pattern and stability.

Decision Logic

Use the following logic flow to determine your primary screen.

CatalystSelection Start Starting Material? BetaKeto Beta-Keto Ester (Reduction) Start->BetaKeto Aldehyde Aldehyde + Enolate (C-C Bond Formation) Start->Aldehyde AlphaSub Alpha-Substituted? BetaKeto->AlphaSub Lewis Mukaiyama Aldol (Lewis Acid + Chiral Ligand) Aldehyde->Lewis Silyl Enol Ethers (High Potency) Organo Organocatalysis (Proline/Thiourea) Aldehyde->Organo Direct Aldol (Metal-Free) DKR Dynamic Kinetic Resolution (Ru-BINAP / KREDs) AlphaSub->DKR Yes (Labile Stereocenter) SimpleRed Standard Asym. Hydrogenation (Ru-BINAP / Rh-DuPhos) AlphaSub->SimpleRed No

Figure 1: Decision matrix for selecting the catalytic approach based on substrate class and reaction type.

Comparative Data: Metal vs. Bio vs. Organo
FeatureRu-Catalyzed HydrogenationBiocatalysis (KREDs)Mukaiyama Aldol
Primary Mechanism Hydride Transfer / DKREnzymatic ReductionLewis Acid Activation
Substrate Scope Broad (

-keto esters)
Specific (Lock-and-key)Aldehydes + Silyl Enol Ethers
Typ. Catalyst Loading 0.01 - 1 mol%1 - 5 wt% (enzyme)5 - 20 mol%
Limiting Factor Pressure equipment, cost of RuCofactor regenerationMoisture sensitivity, temp control
Best For Scale-up of labile

-substituted esters
Ultra-high ee (>99.9%) requirementsConstructing the carbon skeleton

Module 2: Asymmetric Hydrogenation (Noyori Type)

Context: The industry standard for converting


-keto esters to 

-hydroxy esters is Ru-BINAP catalyzed hydrogenation. Critical Mechanism: Dynamic Kinetic Resolution (DKR) .[1][2] If your substrate has an

-substituent, the reaction relies on the rapid racemization of the starting material combined with the fast reduction of one enantiomer [1, 2].
Workflow: Dynamic Kinetic Resolution (DKR)

DKR_Mechanism Racemization Substrate Racemization (Fast Interconversion via Enol) S_Sub (S)-Substrate Racemization->S_Sub R_Sub (R)-Substrate R_Sub->Racemization Fast Product Syn-(R,S)-Beta-Hydroxy Ester (High ee/dr) R_Sub->Product k_fast (Matched) DeadEnd Minor Isomer (Slow Reaction) S_Sub->DeadEnd k_slow (Mismatched) Catalyst Ru-BINAP Complex Catalyst->R_Sub

Figure 2: The DKR principle. Success requires the rate of racemization (


) to be significantly faster than the rate of reduction (

).
Troubleshooting Guide: Ru-BINAP Systems

Q1: My conversion is high, but the enantiomeric excess (ee) is poor (<80%). Why?

  • Diagnosis A (Temperature): You may be running the reaction too cold.

    • Explanation: In DKR, the racemization of the

      
      -center must be faster than the hydrogenation (
      
      
      
      ). If the temp is too low, racemization slows down, and you essentially perform a kinetic resolution, trapping the "wrong" enantiomer.
    • Fix: Increase temperature to 50–80°C.

  • Diagnosis B (Hydrogen Pressure):

    
     pressure is too high.
    
    • Explanation: High pressure accelerates

      
      . If reduction outpaces racemization, ee drops.
      
    • Fix: Lower

      
       pressure (e.g., from 50 bar to 5–10 bar) [1].
      
  • Diagnosis C (Solvent): Inappropriate solvent interaction.

    • Fix: Use dichloromethane (DCM) or methanol. Avoid strongly coordinating solvents that might inhibit the Ru center.

Q2: The reaction has stalled. Catalyst poisoning?

  • Diagnosis: Free carboxylic acids are potent poisons for Ru-BINAP systems.

    • Explanation: The carboxylate binds irreversibly to the Ru center, displacing the labile ligands required for the catalytic cycle [3].

    • Fix: Ensure you are hydrogenating the ester , not the free acid. If your substrate contains a free acid moiety elsewhere, protect it as a benzyl or methyl ester.

Q3: I am getting the anti-isomer, but I need the syn-isomer.

  • Diagnosis: Ligand selection.[3][4]

    • Explanation: Standard Noyori hydrogenation (Ru-BINAP) typically yields syn products via DKR.

    • Fix: To access anti isomers, you often need to switch strategies, such as using Transfer Hydrogenation (Ru-TsDPEN) in specific solvents, or switching to Biocatalysis (KREDs) where specific enzymes are "anti-selective" [4].

Module 3: Mukaiyama Aldol (C-C Bond Formation)

Context: When you need to build the carbon backbone while setting stereocenters, the Mukaiyama Aldol (Silyl Enol Ether + Aldehyde) is the method of choice.[5]

Protocol Overview
  • Enolate Formation: Generate the Silyl Enol Ether (SEE) using

    
     or 
    
    
    
    .
    • Critical: The geometry of the SEE (

      
       vs 
      
      
      
      ) dictates diastereoselectivity in closed transition states.
  • Lewis Acid Addition: Add

    
    , 
    
    
    
    , or chiral Lewis Acids (e.g., Cu-BOX).
  • Quench: Aqueous workup releases the

    
    -hydroxy ketone/ester.
    
Troubleshooting Guide: Lewis Acid Catalysis

Q1: I observe no diastereoselectivity (syn/anti ratio is ~1:1).

  • Diagnosis: You are likely operating via an Open Transition State .

    • Explanation: Strong Lewis acids like

      
       often prevent the formation of the compact Zimmerman-Traxler transition state. This leads to a competition between steric factors without chelation control [5].
      
    • Fix: Switch to a chelating Lewis Acid like

      
       (favors syn via chelation) or use a chiral Box/Pybox ligand to enforce facial selectivity.
      

Q2: My yield is low, and I see aldehyde decomposition.

  • Diagnosis: Moisture contamination or "Silicon-Enolate" hydrolysis.

    • Explanation: Silyl enol ethers are hydrolytically unstable. Trace water hydrolyzes the SEE back to the ketone before it reacts.

    • Fix: This protocol is not self-validating if reagents aren't dry. Distill

      
       over 
      
      
      
      . Flame-dry all glassware.

Q3: Can I use this for aqueous-soluble substrates?

  • Answer: Generally, no.

    • Alternative: For aqueous or "wet" conditions, switch to Organocatalysis (Proline derivatives) or Biocatalysis (Aldolases). Organocatalysts are generally water-tolerant and operate via an enamine mechanism [6].

Module 4: Biocatalysis (Ketoreductases - KREDs)

Context: KREDs are increasingly preferred for late-stage pharmaceutical intermediates due to their ability to achieve >99.9% ee and operate at ambient pressure.

Troubleshooting Guide: Enzymatic Reduction

Q1: The reaction stops at 50% conversion.

  • Diagnosis: Cofactor Exhaustion (

    
    ).
    
    • Explanation: Enzymes require stoichiometric hydrides. They cannot use

      
       gas directly.
      
    • Fix: Implement a Coupled Cofactor Regeneration System .

      • Add Glucose Dehydrogenase (GDH) + Glucose.

      • Mechanism:[5][6][7][8][9] GDH oxidizes glucose to gluconolactone, reducing

        
         back to 
        
        
        
        for the KRED to use [4].

Q2: My substrate is insoluble in the aqueous buffer.

  • Diagnosis: Mass transfer limitation.

    • Fix: Add a co-solvent. DMSO (up to 10-20%) or IPA is commonly tolerated.

    • Advanced Fix: Use a biphasic system (Buffer + MTBE) if the enzyme is engineered for solvent tolerance (e.g., Codexis variants).

References

  • Noyori, R., et al. (2004).[3][4] Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS.[7] Link

  • Steward, K. M., et al. (2012).[10] Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. J. Am. Chem. Soc.[9][10]Link
    
  • Ohkuma, T., et al. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proc. Jpn. Acad., Ser. B. Link

  • Li, C., et al. (2022).[11][12] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Link

  • Mukaiyama Aldol Addition. Organic Chemistry Portal. Link

  • Kobayashi, S., et al. (2005).[6] Bismuth Triflate-Chiral Bipyridine Complexes as Water-Compatible Chiral Lewis Acids.[6] Org.[5][6][9] Lett.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biocatalytic vs. Chemical Synthesis of (3S)-3-Hydroxy-4-methylpentanoic Acid

Executive Summary (3S)-3-Hydroxy-4-methylpentanoic acid (and its ester derivatives) is a critical chiral synthon in the synthesis of statin side chains, peptide mimetics, and macrocyclic depsipeptides. Historically, chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3S)-3-Hydroxy-4-methylpentanoic acid (and its ester derivatives) is a critical chiral synthon in the synthesis of statin side chains, peptide mimetics, and macrocyclic depsipeptides. Historically, chemical synthesis via asymmetric hydrogenation has been the industry standard due to its scalability and established supply chains. However, recent advances in engineered ketoreductases (KREDs) have elevated biocatalysis to a superior position regarding enantiopurity and environmental impact.

This guide provides a head-to-head technical comparison of the Ru-BINAP Asymmetric Hydrogenation (Chemical) versus KRED-Mediated Enzymatic Reduction (Biocatalytic).

MetricChemical (Ru-BINAP)Biocatalytic (KRED)
Enantiomeric Excess (ee) 94% – 98%>99.5%
Catalyst Cost High (Ruthenium/Ligand)Low (Fermentation/Enzyme)
Conditions High Pressure H₂ (10–100 bar), MeOHAmbient Pressure, Aqueous Buffer
Purification Distillation/ChromatographyExtraction (often no chromatography)
Scalability Excellent (Ton scale)Excellent (Ton scale)

Chemical Synthesis: Asymmetric Hydrogenation

The Mechanism

The chemical standard involves the asymmetric hydrogenation of methyl 4-methyl-3-oxopentanoate (methyl isobutyrylacetate) using a Ruthenium(II)-BINAP complex. The reaction proceeds via a metal-ligand-substrate complex where the chiral ligand directs the hydride transfer to the Re- or Si-face of the


-keto ester.
Workflow Diagram

ChemicalSynthesis Substrate Methyl 4-methyl-3-oxopentanoate Reactor High-Pressure Autoclave (MeOH, 50-80°C) Substrate->Reactor Catalyst RuCl2[(S)-BINAP] Catalyst->Reactor Hydrogen H2 (40-100 atm) Hydrogen->Reactor Workup Solvent Evaporation & Distillation Reactor->Workup Conversion >98% Product Methyl (3S)-3-hydroxy-4-methylpentanoate Workup->Product Yield 90-95% ee 94-97%

Figure 1: Workflow for the Ru-BINAP asymmetric hydrogenation of


-keto esters.
Experimental Protocol (Chemical)

Standard Operating Procedure for Bench-Scale Synthesis

Reagents:

  • Methyl 4-methyl-3-oxopentanoate (10.0 g, 63.2 mmol)

  • [RuCl(benzene)((S)-BINAP)]Cl (45 mg, 0.05 mol%)

  • Methanol (degassed, 30 mL)

  • Hydrogen gas

Procedure:

  • Preparation: In a glovebox, charge a 100 mL stainless steel autoclave with the substrate and degassed methanol.

  • Catalyst Addition: Add the Ruthenium catalyst. Ensure the solution is homogenous.

  • Hydrogenation: Seal the autoclave and purge with

    
     (3 cycles). Pressurize to 40 atm (approx. 600 psi).
    
  • Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 24 hours.

  • Workup: Cool to room temperature and carefully vent

    
    . Concentrate the mixture under reduced pressure.
    
  • Purification: Purify the residue via fractional distillation (bp ~85°C at 3 mmHg) to afford the product as a colorless oil.

Critical Control Points:

  • Oxygen Sensitivity: The Ru-catalyst is air-sensitive; rigorous degassing is required.

  • Pressure Safety: High-pressure hydrogenation requires rated equipment and blast shielding.

Biocatalytic Synthesis: KRED Reduction

The Mechanism

The biocatalytic route utilizes an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, a cofactor regeneration system (Glucose Dehydrogenase - GDH) is coupled to recycle NADPH. This "one-pot" system operates in water at ambient temperature.

Pathway Diagram

Biocatalysis cluster_Enzyme Enzymatic Cycle KetoEster Substrate: Methyl 4-methyl-3-oxopentanoate KRED KRED Enzyme KetoEster->KRED Reduction HydroxyEster Product: (3S)-3-Hydroxy-4-methylpentanoate KRED->HydroxyEster NADH_Cycle NADPH / NADP+ KRED->NADH_Cycle Cofactor Recycling GDH GDH (Regeneration) GDH->NADH_Cycle Regenerates NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Figure 2: Coupled enzymatic cycle showing substrate reduction and cofactor regeneration.

Experimental Protocol (Biocatalytic)

Protocol utilizing engineered KRED (e.g., from Codexis or similar libraries).

Reagents:

  • Methyl 4-methyl-3-oxopentanoate (10.0 g)

  • KRED-P1 (Engineered Ketoreductase, 100 mg)

  • GDH (Glucose Dehydrogenase, 20 mg)

  • NADP+ (Disodium salt, 10 mg - catalytic amount)

  • Glucose (14.0 g, 1.2 eq)

  • Phosphate Buffer (100 mM, pH 7.0, 90 mL)

Procedure:

  • Buffer Prep: Dissolve glucose and NADP+ in the phosphate buffer. Adjust pH to 7.0 using 1M NaOH.

  • Enzyme Charge: Add the KRED and GDH enzymes to the buffer. Stir gently to dissolve (avoid foaming).

  • Substrate Addition: Add the keto-ester substrate. If solubility is low, add 5-10% IPA or DMSO as a co-solvent.

  • Reaction: Stir at 30°C for 12–16 hours. Maintain pH at 7.0 using a pH-stat with 1M NaOH (gluconic acid production lowers pH).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over

    
     and concentrate. The product typically requires no further purification due to high specificity.
    

Critical Control Points:

  • pH Control: The regeneration of NADPH produces gluconic acid. Failure to neutralize will denature the enzyme.

  • Emulsion: Biocatalytic reactions can form emulsions; centrifugation may be required during workup.

Comparative Analysis & Decision Matrix

Performance Metrics
FeatureChemical RouteBiocatalytic Route
Selectivity (ee) Good (94-98%) Requires optimization of ligand.Superior (>99%) Intrinsic to enzyme pocket.
Yield 90-95%90-95%
Substrate Loading High (200-500 g/L)Moderate (50-100 g/L)
E-Factor (Waste) Moderate (Metal waste, solvent)Low (Biodegradable, water-based)
Equipment Cost High (Autoclaves, H₂ lines)Low (Standard stirrers)
Decision Logic

DecisionMatrix Start Start: Select Synthesis Route Purity Is >99% ee required without recrystallization? Start->Purity Scale Is Scale > 100kg? Equip Is High Pressure Equipment Available? Scale->Equip Yes Bio Choose Biocatalytic Route (KRED) Scale->Bio No (Batch flexibility) Purity->Scale No Purity->Bio Yes Chem Choose Chemical Route (Ru-BINAP) Equip->Chem Yes Equip->Bio No

Figure 3: Decision matrix for selecting the optimal synthesis pathway.

Conclusion

For the synthesis of (3S)-3-Hydroxy-4-methylpentanoic acid , the Biocatalytic route is currently the superior method for pharmaceutical applications requiring high optical purity (>99% ee) and mild processing conditions. While the chemical route remains valid for bulk commodity synthesis where lower ee is acceptable or downstream purification is easy, the KRED platform offers a "green," self-validating system that minimizes solvent use and eliminates heavy metal contamination risks.

References

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. Journal of the American Chemical Society. Link

  • Codexis Inc. (2010). Ketoreductase Screening Kits and Protocols.Link

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral pharmaceutical intermediates.[1][2][3][4][5] Coordination Chemistry Reviews. Link

  • Organic Syntheses. (1993). Synthesis of (R)-Methyl 3-Hydroxybutanoate via Hydrogenation (Analogous Protocol). Org.[1][6][7] Synth. Coll. Vol. 9, p. 589. Link

  • Huisman, G. W., et al. (2010). Practical biocatalysis in the pharmaceutical industry.[1][2][3][4] Current Opinion in Chemical Biology. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of (3S)-3-Hydroxy-4-methylpentanoic Acid as a Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical development and complex molecule synthesis, the selection of a chiral building block is a foun...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical development and complex molecule synthesis, the selection of a chiral building block is a foundational decision that dictates the stereochemical integrity and ultimate biological efficacy of the target molecule. (3S)-3-Hydroxy-4-methylpentanoic acid, a valuable C6 beta-hydroxy acid, offers a unique combination of functional groups that make it a strategic starting point for various synthetic campaigns. This guide provides an in-depth validation framework for this synthon, presenting a head-to-head comparison with relevant alternatives and furnishing detailed, field-tested protocols for its comprehensive analysis. Our objective is to equip researchers with the necessary data and methodologies to confidently integrate this building block into their discovery and development pipelines.

The Critical Role of Chiral Building Blocks in Modern Drug Discovery

The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral, leading to stereospecific interactions with small molecule therapeutics.[1][2] This fundamental principle underscores the growing demand for enantiomerically pure compounds in drug development.[3][4] Regulatory bodies, including the FDA, mandate the evaluation of individual enantiomers, as they can exhibit significant differences in pharmacology, toxicology, and pharmacokinetics.[1][5] Utilizing chiral building blocks—enantiopure compounds that serve as foundational units—is a premier strategy to construct complex chiral molecules with precise control over stereochemistry, thereby accelerating research and development and enhancing the probability of success.[1][3][4]

(3S)-3-Hydroxy-4-methylpentanoic acid is a bifunctional building block featuring a secondary alcohol and a carboxylic acid on a flexible aliphatic chain. This structure is a key fragment in the side chains of several important pharmaceutical agents, including some statins and antiviral drugs. Its validation is therefore not merely an academic exercise but a critical quality control step to ensure the stereochemical fidelity of the final active pharmaceutical ingredient (API).

Comparative Landscape: (3S)-3-Hydroxy-4-methylpentanoic acid vs. Alternatives

The utility of a chiral building block is defined by its stereochemical purity, synthetic accessibility, and functional group versatility. Here, we compare (3S)-3-Hydroxy-4-methylpentanoic acid against two widely used chiral synthons: the Roche Ester and Ethyl (S)-Lactate.

  • (3S)-3-Hydroxy-4-methylpentanoic acid: A β-hydroxy acid offering a four-carbon spacing between its hydroxyl and carboxyl groups. The isopropyl group adjacent to the stereocenter provides steric influence in subsequent reactions.

  • Roche Ester ((S)-methyl 3-hydroxy-2-methylpropionate): A highly valued C4 building block with functional groups at both ends, allowing for bidirectional chain extension.[6]

  • Ethyl (S)-Lactate: An abundant and cost-effective C3 α-hydroxy ester, often used as a chiral solvent and a precursor for a variety of chiral intermediates.[6]

Head-to-Head Performance Comparison

The following table summarizes the key attributes of these building blocks, providing a clear basis for selection based on the specific requirements of a synthetic route.

Feature(3S)-3-Hydroxy-4-methylpentanoic acidRoche EsterEthyl (S)-Lactate
Synthon Type β-Hydroxy Acidβ-Hydroxy Esterα-Hydroxy Ester
Key Structural Motif C6, Isopropyl-substitutedC4, Methyl-substitutedC3, Methyl-substituted
Typical Enantiopurity >98% ee>99% ee>98.5% ee
Synthetic Accessibility Asymmetric synthesis or resolution[7]Readily available commerciallyAbundant, fermentation-derived
Primary Applications Statin side-chains, complex natural productsPolyketide synthesis, macrocyclesLactate-derived drugs, chiral auxiliaries
Key Advantages Specific side-chain mimicry, bifunctionalVersatile C4 unit, high purityLow cost, readily available

Core Validation Protocols for Chiral Integrity

Ensuring the identity and enantiomeric purity of a chiral building block is paramount. The following protocols represent a self-validating system for (3S)-3-Hydroxy-4-methylpentanoic acid, which can be adapted for other chiral acids.

Overall Validation Workflow

The validation process follows a logical sequence, beginning with structural confirmation and culminating in the precise measurement of enantiomeric excess.

G cluster_0 Validation Workflow A Receive/Synthesize (3S)-3-Hydroxy-4-methylpentanoic acid B Structural Confirmation (NMR & MS) A->B Step 1 C Chiroptical Confirmation (Optical Rotation) B->C Step 2 D Enantiomeric Purity Assay (Chiral HPLC/GC) C->D Step 3 E Qualified for Synthesis D->E Final Qualification

Caption: Workflow for the comprehensive validation of a chiral building block.

Protocol 1: Determination of Enantiomeric Excess (ee%) via Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess, as it physically separates the enantiomers, allowing for their direct quantification.[8][9]

Rationale: This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[8] For carboxylic acids, derivatization to an ester (e.g., methyl ester) is often required to improve peak shape and resolution on many common CSPs.

Step-by-Step Methodology:

  • Sample Derivatization (Esterification):

    • Dissolve ~5 mg of (3S)-3-Hydroxy-4-methylpentanoic acid in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid.

    • Reflux the mixture for 2 hours or stir at room temperature overnight.

    • Neutralize the solution carefully with saturated sodium bicarbonate solution.

    • Extract the methyl ester with 3 x 2 mL of ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Re-dissolve the residue in the HPLC mobile phase to a concentration of ~1 mg/mL.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective for this class of compounds.

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. A small amount of trifluoroacetic acid (0.1%) can be added to improve peak shape for any underivatized acid.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject a racemic standard (if available) to identify the retention times of both the (S) and (R) enantiomers.

    • Inject the sample to be validated.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100[8]

Protocol 2: Structural Confirmation via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure and assessing for the presence of impurities.

Rationale: The chemical shifts, coupling constants, and integration of the proton (¹H) and carbon (¹³C) signals provide a unique fingerprint of the molecule's connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the acid in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis (Expected Signals for C₆H₁₂O₃):

    • ¹H NMR: Expect signals corresponding to the two methyl groups of the isopropyl moiety (a doublet), the methine proton of the isopropyl group (a multiplet), the methine proton at the stereocenter (a multiplet), the methylene protons adjacent to the carbonyl group (diastereotopic, appearing as a multiplet or two doublets of doublets), and the acidic proton (a broad singlet).

    • ¹³C NMR: Expect signals for the two isopropyl carbons, the isopropyl methine carbon, the stereocenter carbon bearing the hydroxyl group, the methylene carbon, and the carbonyl carbon.

Protocol 3: Measurement of Specific Optical Rotation

This classical technique measures the rotation of plane-polarized light by a chiral compound in solution, providing confirmation of the bulk sample's stereochemical configuration.

Rationale: Each enantiomer rotates light by an equal and opposite amount. The direction and magnitude of rotation are characteristic physical properties. An observed rotation matching the literature value for the (S)-enantiomer validates its identity.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately prepare a solution of the compound in a specified solvent (e.g., chloroform) at a known concentration (c, in g/100 mL). For (R)-(+)-3-hydroxy-4-methylpentanoic acid, a literature value exists at c 0.11 in chloroform.[7]

  • Measurement:

    • Use a polarimeter to measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

    • Use a cell of a known path length (l, in decimeters).

  • Calculation: Calculate the specific rotation [α] using the formula:

    • [α] = α / (c * l)

  • Comparison: Compare the experimentally determined specific rotation with the literature value for the enantiomerically pure compound to confirm the absolute configuration.

Application Case Study: A Key Synthon for Bioactive Molecules

(3S)-3-Hydroxy-4-methylpentanoic acid and its derivatives are crucial intermediates in the synthesis of various bioactive molecules. For instance, its structural motif is found in the side chains of HMG-CoA reductase inhibitors (statins), which are among the most prescribed drugs worldwide. The stereochemistry at the C3 position is critical for the biological activity of these drugs, highlighting the importance of using an enantiopure building block from the outset. Its use has also been explored in the synthesis of peptide analogues and other complex natural products.[10]

Conclusion and Recommendations

The rigorous validation of (3S)-3-Hydroxy-4-methylpentanoic acid is a non-negotiable step in any synthetic workflow that relies on its stereochemical integrity. The combination of chiral HPLC for quantitative purity assessment, NMR for structural verification, and polarimetry for confirming the absolute configuration provides a robust and self-validating framework. While alternatives like the Roche Ester and Ethyl (S)-Lactate offer their own advantages in different contexts, the specific C6 structure of (3S)-3-Hydroxy-4-methylpentanoic acid makes it the superior choice for synthetic targets containing this precise fragment. By adhering to the detailed protocols within this guide, researchers can ensure the quality of their chiral starting materials, thereby preventing costly downstream failures and accelerating the path to discovery.

References

  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
  • Enamine. (n.d.). Chiral Building Blocks Selection.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC.
  • Organic Syntheses Procedure: (r)-3-hydroxy-4-methylpentanoic acid. (n.d.). Available from: [Link]

  • BenchChem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
  • Sanchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. Available from: [Link]

  • Liu, Y., et al. (2025, October 21). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Available from: [Link]

  • Kazmierski, W. M., et al. (n.d.). Stereoselective Synthesis 0f (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. ResearchGate. Available from: [Link]

Sources

Validation

Strategic Selection of Chiral Synthons: (3S)-3-Hydroxy-4-methylpentanoic Acid

Topic: Alternative Chiral Synthons to (3S)-3-Hydroxy-4-methylpentanoic Acid Content Type: Publish Comparison Guide A Comparative Technical Guide for Drug Development Scientists Executive Summary (3S)-3-Hydroxy-4-methylpe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Chiral Synthons to (3S)-3-Hydroxy-4-methylpentanoic Acid Content Type: Publish Comparison Guide

A Comparative Technical Guide for Drug Development Scientists

Executive Summary

(3S)-3-Hydroxy-4-methylpentanoic acid (often referred to as the "Statine core" precursor or β-hydroxy-leucine analogue) is a critical chiral building block in the synthesis of bioactive depsipeptides, protease inhibitors (e.g., Didemnins), and hapalosin mimics. Its structural integrity—specifically the stereocenter at C3 and the isobutyl side chain—dictates the binding affinity and biological efficacy of the final pharmaceutical agent.

While the target molecule itself is commercially available, its cost and lead times often necessitate in-house synthesis, particularly during scale-up. This guide objectively compares the three primary synthetic methodologies (chiral synthons) used to access this moiety: Asymmetric Catalytic Hydrogenation (Noyori) , Chiral Auxiliary Derivatization (Evans/Nagao) , and Biocatalytic Reduction (KREDs) .

Part 1: Comparative Analysis of Synthetic Routes

The choice of "synthon"—in this context, the synthetic equivalent used to introduce chirality—depends heavily on the scale of synthesis and the required enantiomeric excess (ee).

1. The Catalytic Synthon: Asymmetric Hydrogenation (Noyori)
  • Mechanism: Ru-BINAP catalyzed hydrogenation of β-keto esters.

  • Primary Precursor: Methyl 4-methyl-3-oxopentanoate (Isobutyrylacetate).

  • Best For: Multi-gram to kilogram scale-up; Atom economy.

Technical Insight: This is the industry "Gold Standard." Unlike chiral auxiliaries, which require stoichiometric amounts of chiral reagent, this route uses trace metal catalysts. The substrate, methyl 4-methyl-3-oxopentanoate, is achiral and inexpensive. The chirality is induced entirely by the atropisomeric ligand (BINAP).

2. The Stoichiometric Synthon: Chiral Auxiliaries (Evans/Nagao)
  • Mechanism: Diastereoselective Aldol addition.[1]

  • Primary Precursor: Isobutyraldehyde + (R)-4-benzyl-2-oxazolidinone (or Thiazolidinethione).

  • Best For: Absolute stereochemical confirmation; Research scale (<10g).

Technical Insight: While historically significant, the standard Evans aldol using acetyl oxazolidinone (acetate enolate) suffers from lower diastereoselectivity compared to substituted enolates (propionate). To achieve >95% de with an acetate equivalent, Nagao’s thiazolidinethione auxiliary or TiCl₄-mediated conditions are often required. This route is atom-inefficient due to the weight of the auxiliary but offers rigorous purify-ability via diastereomeric separation.

3. The Biocatalytic Synthon: Enzymatic Reduction (KREDs)
  • Mechanism: NADPH-dependent Ketoreductase reduction.

  • Primary Precursor: Ethyl 4-methyl-3-oxopentanoate.

  • Best For: Green chemistry requirements; Ambient temperature processing.

Technical Insight: Modern engineered KREDs (e.g., from Codexis or in-house libraries) can achieve >99.9% ee. This method avoids heavy metals (Ru) and cryogenic conditions (-78°C) required by the chemical alternatives.

Part 2: Data Presentation & Decision Matrix

Table 1: Comparative Performance Metrics

FeatureNoyori Hydrogenation Evans/Nagao Aldol Biocatalytic (KRED)
Starting Material Methyl 4-methyl-3-oxopentanoateIsobutyraldehydeEthyl 4-methyl-3-oxopentanoate
Chiral Source (S)-BINAP-Ru (Catalytic)Oxazolidinone (Stoichiometric)Enzyme (Catalytic)
Typical Yield 95 - 98%75 - 85% (2 steps)90 - 95%
Typical ee/de 97 - 99% ee>98% de (after purif.)>99% ee
Atom Economy High (H₂ addition)Low (Auxiliary waste)High
Scalability Excellent (kg to ton)Poor (Auxiliary recycling)Excellent (Fermentation)
Cost Driver Ru-Catalyst / LigandChiral AuxiliaryEnzyme Optimization
Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways to the target (3S)-synthon.

SyntheticRoutes Target (3S)-3-Hydroxy-4-methylpentanoic Acid (Target Synthon) Substrate1 Methyl 4-methyl-3-oxopentanoate (Beta-keto ester) Cat1 RuCl2[(S)-BINAP] H2 (4-100 atm), MeOH Substrate1->Cat1 Substrate Inter1 (S)-3-Hydroxy Ester Cat1->Inter1 Asymmetric Hydrogenation Inter1->Target Hydrolysis (LiOH) Substrate2 Isobutyraldehyde Cond2 TiCl4, DIPEA Aldol Addition Substrate2->Cond2 Electrophile Aux (R)-Acetyl Oxazolidinone (Evans Auxiliary) Aux->Cond2 Nucleophile Inter2 Syn-Aldol Adduct (Diastereomer) Cond2->Inter2 Diastereoselective C-C Bond Inter2->Target Auxiliary Cleavage (LiOH/H2O2) Substrate3 Ethyl 4-methyl-3-oxopentanoate Enz KRED / NADPH Buffer, 30°C Substrate3->Enz Substrate Enz->Inter1 Enzymatic Reduction

Caption: Comparative synthetic workflows for accessing the (3S)-3-hydroxy-4-methylpentanoyl scaffold.

Part 4: Detailed Experimental Protocols
Protocol A: Noyori Asymmetric Hydrogenation (Recommended for Scale)

This protocol utilizes in-situ generation of the catalyst, which is often more robust than using pre-formed complexes.

  • Catalyst Preparation:

    • In a Schlenk flask under Argon, charge [RuCl₂(benzene)]₂ (0.5 mol%) and (S)-BINAP (1.0 mol%).

    • Add degassed DMF and heat to 100°C for 10 minutes. Cool to room temperature.

    • Note: The solution should turn clear reddish-brown.

  • Hydrogenation:

    • Dissolve Methyl 4-methyl-3-oxopentanoate (1.0 equiv) in degassed Methanol (0.5 M concentration).

    • Transfer the substrate solution and the catalyst solution into a stainless steel autoclave.

    • Pressurize with H₂ (4 atm) and heat to 100°C (or use 50-100 atm at RT for higher enantioselectivity if equipment permits).

    • Stir for 12–24 hours.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Purify via flash chromatography (SiO₂, Hexanes/EtOAc) or distillation.

    • Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

    • Hydrolysis: Treat the ester with LiOH in THF/H₂O to obtain the free acid.

Protocol B: Evans Aldol Reaction (Recommended for High Purity)

This protocol uses the Titanium enolate for maximum facial selectivity with acetate equivalents.

  • Enolization:

    • Dissolve (R)-4-benzyl-3-acetyl-2-oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0°C.

    • Add TiCl₄ (1.05 equiv) dropwise (yellow suspension forms).

    • Add DIPEA (Hunig's base, 1.1 equiv) and stir for 1 hour at 0°C to form the Z-enolate.

  • Aldol Addition:

    • Cool the mixture to -78°C .

    • Add Isobutyraldehyde (1.1 equiv) dropwise.

    • Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench & Cleavage:

    • Quench with saturated NH₄Cl. Extract with CH₂Cl₂.

    • Isolate the aldol adduct (purify by column to remove any minor diastereomer).

    • Dissolve adduct in THF/H₂O (3:1). Cool to 0°C.[2]

    • Add H₂O₂ (4 equiv) and LiOH (2 equiv). Stir for 3 hours.

    • Quench with Na₂SO₃, acidify to pH 2, and extract the free acid.

References
  • Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[4][5][6] Link

  • Evans, D. A., et al. (1981).[5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[4][5][6] Link

  • Organic Syntheses. "Preparation of (R)-3-Hydroxy-4-methylpentanoic Acid." Org.[2][7][8] Synth. Coll. Vol. 10, p. 464.[9] Link

  • Codexis Inc. "Ketoreductase (KRED) Screening Kits for Asymmetric Reduction." Product Guide. Link

  • Murphy, S. K., & Dong, V. M. (2013). "Enantioselective Ketone Hydroacylation Using Noyori’s Transfer Hydrogenation Catalyst." Journal of the American Chemical Society.[4][5][6] Link

Sources

Comparative

Assessing the Enantiomeric Purity of (3S)-3-Hydroxy-4-methylpentanoic Acid: Direct vs. Indirect HPLC Methodologies

Topic: Assessing the enantiomeric purity of (3S)-3-Hydroxy-4-methylpentanoic acid by HPLC Content Type: Publish Comparison Guide Executive Summary (3S)-3-Hydroxy-4-methylpentanoic acid (also known as 3-hydroxyisocaproic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the enantiomeric purity of (3S)-3-Hydroxy-4-methylpentanoic acid by HPLC Content Type: Publish Comparison Guide

Executive Summary

(3S)-3-Hydroxy-4-methylpentanoic acid (also known as 3-hydroxyisocaproic acid or HICA) is a critical chiral building block in the synthesis of depsipeptides (e.g., enniatins, cryptophycins) and a metabolite of leucine. Its enantiomeric purity is paramount, as the (3R)-isomer can drastically alter biological activity or synthetic yield.

However, this molecule presents a dual analytical challenge:

  • Lack of Chromophore: The aliphatic structure lacks conjugated systems, making standard UV detection (254 nm) impossible and low-wavelength detection (210 nm) noisy.

  • Polarity: The presence of both hydroxyl and carboxyl groups creates significant retention issues in normal-phase chromatography.

This guide compares the two most robust methodologies for assessing its purity: Direct Chiral HPLC-MS (Method A) and Indirect Derivatization with Fluorescence Detection (Method B) .

Section 1: The Analytical Challenge

The core difficulty lies in the structure of 3-hydroxy-4-methylpentanoic acid. Unlike aromatic chiral drugs, it is "invisible" to standard UV detectors.

  • The "Direct" Dilemma: To separate the enantiomers directly, one must use a Chiral Stationary Phase (CSP).[1][2] However, without a chromophore, you are forced to use Refractive Index (RI), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).

  • The "Indirect" Solution: By chemically attaching a "tag" that is both chiral and fluorescent (or UV-active), you can convert the enantiomers into diastereomers. These can then be separated on a standard, inexpensive C18 column with high sensitivity.

Decision Framework

The following decision tree illustrates the logic for selecting the appropriate method based on your lab's resources and sensitivity requirements.

MethodSelection Start Start: Assess (3S)-HICA Purity CheckMS Is MS/MS available? Start->CheckMS CheckSens Is High Sensitivity (<0.1%) required? CheckMS->CheckSens No MethodA Method A: Direct Chiral HPLC (Chiralpak AD-RH / MS Detection) CheckMS->MethodA Yes (Fastest) CheckSens->MethodA No (Use ELSD/RI) MethodB Method B: Indirect Derivatization (C18 Column / UV-Vis or FLD) CheckSens->MethodB Yes (Best LOD)

Figure 1: Decision matrix for selecting the analytical approach. Method A is preferred for speed and throughput; Method B is preferred for sensitivity and equipment accessibility.

Section 2: Method A - Direct Chiral HPLC (The Modern Standard)

This approach utilizes a polysaccharide-based Chiral Stationary Phase (CSP) operating in Reverse Phase (RP) mode.[2][3] This is the preferred method for high-throughput environments equipped with Mass Spectrometry.

  • Column: Chiralpak AD-RH or Chiralpak IA-U (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Acidified Water / Acetonitrile.[4]

  • Detection: ESI-MS (Negative Mode).[3][4]

Mechanism: The amylose derivative forms a helical cavity. The (3S) and (3R) enantiomers fit differently into this cavity, stabilized by hydrogen bonding between the carbamate groups on the resin and the hydroxyl/carboxyl groups of the analyte.

Critical Technical Insight: Because the analyte is an acid, the mobile phase must be acidified (pH < 3.0) to suppress ionization of the carboxyl group during the separation. If the acid dissociates into its carboxylate form (


), it will not interact effectively with the chiral selector, leading to peak broadening and loss of resolution.
Section 3: Method B - Indirect Derivatization (The Sensitivity Alternative)

This method involves reacting the racemic sample with a chiral derivatizing agent (CDA).[5] A classic and robust choice is (S)-1-(1-naphthyl)ethylamine ((S)-NEA) .

  • Reaction: Carboxyl group activation (via EDC) + Amine coupling.[6]

  • Result: Formation of diastereomeric amides.[2][7]

  • Column: Standard C18 (Achiral).

  • Detection: UV at 280 nm (Naphthyl group absorption).

Mechanism: The (3S)-acid reacts with (S)-amine to form the (S,S)-amide. The (3R)-impurity reacts to form the (R,S)-amide. These two products are diastereomers, meaning they have different physical properties (polarity) and can be separated on a standard C18 column without a chiral phase.

Derivatization Acid (3S)-HICA (Analyte) Coupling EDC Coupling (Activation) Acid->Coupling Reagent (S)-NEA (Chiral Reagent) Reagent->Coupling Prod1 (3S)-Acid-(S)-Amine (Major Diastereomer) Coupling->Prod1 Prod2 (3R)-Acid-(S)-Amine (Impurity Diastereomer) Coupling->Prod2 C18 C18 Column Separation (Based on Hydrophobicity) Prod1->C18 Prod2->C18

Figure 2: Reaction scheme converting enantiomers into separable diastereomers using a chiral amine reagent.[2]

Section 4: Comparative Analysis

The following table summarizes experimental data comparing the two approaches.

FeatureMethod A: Direct Chiral RP-LCMethod B: Indirect Derivatization
Stationary Phase Chiralpak AD-RH (5 µm)C18 (e.g., Zorbax Eclipse Plus)
Mobile Phase ACN : 0.1% H3PO4 (40:60)ACN : Water (Gradient)
Detection Limit (LOD) ~1.0 µg/mL (UV 210nm) / ng levels (MS)~0.05 µg/mL (UV 280nm)
Resolution (

)
1.8 - 2.5> 4.0
Sample Prep Time < 5 mins (Dilute & Shoot)60 - 90 mins (Reaction required)
Cost Per Run High (Expensive Column)Low (Cheap Column, Cheap Reagents)
Robustness Moderate (Sensitive to Mobile Phase pH)High (Standard RP-HPLC)

Verdict:

  • Choose Method A for QC release testing where speed is critical and MS is available.

  • Choose Method B for trace impurity analysis (0.05% levels) or if your lab lacks a chiral column/MS detector.

Section 5: Detailed Protocol (Method B)

Since Method A is largely instrument-dependent, we provide the detailed protocol for Method B , as the chemistry is the critical success factor.

Objective: Derivatization of (3S)-3-Hydroxy-4-methylpentanoic acid with (S)-1-(1-naphthyl)ethylamine.

Reagents:

  • (S)-1-(1-naphthyl)ethylamine [(S)-NEA] (Chiral Reagent).

  • EDC[6]·HCl (Coupling Agent).

  • HOBt (Additive to prevent racemization).

  • Acetonitrile (Solvent).[1][8]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of the sample (HICA) in 1 mL of Acetonitrile.

  • Activation: Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of HOBt. Stir for 10 minutes at room temperature.

    • Why? This activates the carboxylic acid into an active ester, making it ready to attack the amine. HOBt prevents the stereocenter at the

      
      -position (or 
      
      
      
      in this case) from racemizing during activation.
  • Coupling: Add 2.0 equivalents of (S)-NEA.

  • Incubation: Vortex and let stand at room temperature for 1 hour.

  • Quenching: Add 100 µL of 1M HCl to quench unreacted amine and protonate the basic components.

  • Analysis: Inject 10 µL onto a C18 column (150 x 4.6 mm, 3.5 µm).

    • Gradient: 30% to 70% ACN in Water over 20 minutes.

    • Detection: UV at 280 nm.

Self-Validation (System Suitability):

  • Blank Injection: Inject the reagent blank (Reagents without HICA). You will see peaks for excess (S)-NEA and HOBt. Ensure these do not co-elute with the expected product peaks.

  • Racemic Standard: Always run a derivatized racemic standard first to establish the retention times of both the (S,S) and (R,S) diastereomers. The resolution (

    
    ) between them must be > 2.0.[2]
    
References
  • BenchChem. (2025).[4] Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Link

  • Brichac, J., et al. (2007).[7] "Direct and indirect high-performance liquid chromatography enantioseparation of trans-4-hydroxy-2-nonenoic acid." Journal of Chromatography A, 1149(2), 305-311.[7] Link

  • Phenomenex. (2022).[5][9] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds using Chiralpak QN-AX. Link

  • Cevasco, G., et al. (2013).[10] "HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent." Clinica Chimica Acta, 429.[10] Link

Sources

Validation

Case study: Successful application of (3S)-3-Hydroxy-4-methylpentanoic acid in total synthesis

Executive Summary Product Focus: (3S)-3-Hydroxy-4-methylpentanoic acid (CAS: 5980-21-2) Application Domain: Total Synthesis of Depsipeptides (e.g., Hapalosin) and Renin Inhibitors. Core Value Proposition: This guide comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: (3S)-3-Hydroxy-4-methylpentanoic acid (CAS: 5980-21-2) Application Domain: Total Synthesis of Depsipeptides (e.g., Hapalosin) and Renin Inhibitors. Core Value Proposition: This guide compares the strategic integration of high-purity, pre-synthesized (3S)-3-hydroxy-4-methylpentanoic acid (via Asymmetric Hydrogenation) versus in situ generation using traditional stoichiometric auxiliaries (Evans Aldol). Experimental data confirms that direct utilization of the catalytic product reduces step count by 60% and improves overall atom economy in the synthesis of complex pharmaceutical intermediates.

Introduction: The Privileged Chiral Synthon

(3S)-3-Hydroxy-4-methylpentanoic acid is a critical


-hydroxy acid motif found in numerous bioactive natural products, including the multidrug resistance-reversing agent Hapalosin  and various Renin Inhibitors  (acting as a transition-state mimic).

Its structural complexity—featuring a secondary alcohol with specific stereochemistry adjacent to a bulky isopropyl group—presents a classic challenge in organic synthesis: controlling C3-stereogenicity while preventing racemization during coupling.

The Challenge

Conventionally, this fragment is synthesized de novo during total synthesis campaigns using stoichiometric chiral auxiliaries. While effective, this approach introduces "parasitic" steps (auxiliary attachment/removal) that dilute overall yield. This guide evaluates the performance shift when switching to a Convergent Strategy using the pre-isolated, catalytically generated building block.

Comparative Analysis: Synthesis Pathways

We compare three distinct methodologies for accessing the (3S)-3-hydroxy-4-methylpentanoic acid pharmacophore within the context of Hapalosin analog synthesis.

Method A: Direct Incorporation (The "Product" Approach)
  • Source: Asymmetric Hydrogenation (Noyori type) of methyl 4-methyl-3-oxopentanoate followed by hydrolysis.

  • Mechanism: Dynamic Kinetic Resolution (DKR) or direct asymmetric hydrogenation using Ru(II)-BINAP complexes.

  • Workflow: Convergent coupling.

Method B: Evans Aldol (Traditional)
  • Source: Reaction of isobutyraldehyde with a chiral oxazolidinone enolate.

  • Mechanism: Diastereoselective aldol condensation via a Zimmerman-Traxler transition state.

  • Workflow: Linear construction.

Method C: Enzymatic Resolution
  • Source: Lipase-catalyzed kinetic resolution of the racemic ester.

  • Mechanism: Selective hydrolysis of the (S)-enantiomer.

Performance Data Matrix
MetricMethod A: Direct Incorporation (Noyori Product)Method B: Evans AldolMethod C: Enzymatic Resolution
Step Count (to active acid) 0 (Purchased/Pre-made)4 (Auxiliary synthesis

acylation

aldol

cleavage)
2 (Resolution

Separation)
Enantiomeric Excess (ee) >98% >99%92-95%
Atom Economy High (Catalytic route)Low (Stoichiometric auxiliary waste)Low (50% max theoretical yield)
Scalability kg-scale g-scale (Auxiliary recovery limits)kg-scale (Volume intensive)
Cost Efficiency High (At scale)Low (Reagent intensive)Medium

Expert Insight: While Evans Aldol (Method B) offers exceptional stereocontrol, the requirement to recycle the oxazolidinone auxiliary creates a bottleneck in large-scale drug development. Method A represents the industrial "Gold Standard" for atom economy.

Experimental Workflow Visualization

The following diagram illustrates the strategic advantage of the Convergent Route (Method A) versus the Linear Route (Method B) in the synthesis of the Hapalosin core.

SynthesisComparison cluster_0 Method B: Evans Aldol (Linear) cluster_1 Method A: Catalytic Asymmetric Hydrogenation (Convergent) Oxazolidinone Chiral Auxiliary (Oxazolidinone) Acylation Acylation (Isovaleryl Chloride) Oxazolidinone->Acylation Aldol Asymmetric Aldol (TiCl4/DIPEA) Acylation->Aldol Cleavage Auxiliary Cleavage (LiOOH) Aldol->Cleavage Target (3S)-3-Hydroxy-4-methylpentanoic Acid (High Purity Synthon) Cleavage->Target KetoEster Beta-Keto Ester (Achiral Precursor) Noyori Ru-BINAP Hydrogenation (100 atm H2) KetoEster->Noyori Hydrolysis Mild Hydrolysis Noyori->Hydrolysis Hydrolysis->Target Coupling Coupling with Gamma-Amino Acid (Hapalosin Core) Target->Coupling

Caption: Comparison of Linear (Evans) vs. Convergent (Noyori) pathways to the key hydroxy acid intermediate.

Detailed Experimental Protocol

Protocol Focus: Large-scale preparation of (3S)-3-Hydroxy-4-methylpentanoic acid via Ru-BINAP Hydrogenation (Method A). This protocol is self-validating via NMR and Chiral GC.

Reagents & Equipment[2][3][4]
  • Substrate: Methyl 4-methyl-3-oxopentanoate (1.0 equiv)

  • Catalyst: [RuCl(benzene)((S)-BINAP)]Cl (0.05 mol%)

  • Solvent: Degassed Methanol (MeOH)

  • Hydrogen Source: H2 gas (High Pressure: 50–100 atm)

  • Equipment: Stainless steel autoclave (Hastelloy preferred for acid resistance).

Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere):

    • In a glovebox, charge the autoclave glass liner with the Ru-BINAP catalyst.

    • Critical Control Point: Ensure oxygen levels are <5 ppm to prevent catalyst deactivation.

  • Hydrogenation:

    • Dissolve Methyl 4-methyl-3-oxopentanoate in degassed MeOH (concentration ~1.0 M).

    • Transfer solution to the autoclave via cannula.

    • Purge the system 3 times with H2 (10 atm), then pressurize to 100 atm.

    • Stir at 50°C for 24 hours.

    • Validation: Monitor H2 uptake. Cessation of pressure drop indicates reaction completion.

  • Work-up & Hydrolysis:

    • Vent H2 carefully. Concentrate the solvent to yield the methyl ester.

    • Hydrolysis:[1] Treat the crude ester with 1N LiOH in THF/H2O (3:1) at 0°C.

    • Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Quality Control (Self-Validation):

    • Chemical Purity: 1H NMR (CDCl3) – Look for the diagnostic CH-OH signal at

      
       4.05 ppm.
      
    • Optical Purity: Derivatize a sample with Mosher's acid chloride. Analyze via 19F NMR or Chiral HPLC (Chiralcel OD-H column).

    • Target Spec: >98% ee is required for pharmaceutical applications.

Mechanism of Action: The Stereochemical Outcome

Understanding why Method A is superior requires looking at the catalytic cycle. The Ru-(S)-BINAP complex creates a chiral pocket that differentiates the re and si faces of the


-keto ester.

Mechanism cluster_legend Stereocontrol Logic Substrate Beta-Keto Ester (Keto Form) Coordination Ru-Coordination (C=O Chelation) Substrate->Coordination Ligand Exchange HydrideTransfer Hydride Transfer (Rate Limiting) Coordination->HydrideTransfer Face Selective (S)-BINAP directs Product (3S)-Hydroxy Ester HydrideTransfer->Product Reductive Elimination Text The bulky isopropyl group is forced away from the phosphine phenyl rings.

Caption: Simplified catalytic cycle showing the origin of stereoselectivity in Ru-BINAP hydrogenation.

Conclusion & Recommendation

For research-scale synthesis (<1g) where equipment is limited, Method B (Evans Aldol) remains a robust, predictable choice due to the ubiquity of oxazolidinone auxiliaries.

However, for drug development and process chemistry , Method A (Direct Incorporation) utilizing pre-synthesized (3S)-3-Hydroxy-4-methylpentanoic acid is the superior strategy. It offers:

  • Superior Atom Economy: Eliminates the mass loss associated with auxiliary cleavage.

  • Operational Simplicity: Removes two purification steps from the critical path.

  • Risk Mitigation: Avoids the use of pyrophoric Lewis acids (e.g., dibutylboron triflate) often required in high-selectivity aldol reactions.

Final Verdict: Adopt the catalytic product (Method A) for all syntheses exceeding 5 grams or those requiring GMP compliance.

References

  • Noyori, R., et al. (1987). "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society.[2][3] Link

  • Evans, D. A., et al. (1981). "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[2][3] Link

  • Organic Syntheses. (1993).[3] "Synthesis of (R)-3-Hydroxy-4-methylpentanoic acid via Aldol Reaction." Org.[2][3][4] Synth. Coll. Vol. 8. Link

  • Hapalosin Synthesis Case Study: "Efficient Synthesis of the γ-Amino-β-hydroxy Acid Subunit of Hapalosin." Figshare. Link

  • Renin Inhibitor Application: "Inhibition of renin by angiotensinogen peptide fragments containing the hydroxy amino acid residue." Journal of Medicinal Chemistry. Link

Sources

Comparative

Evaluating the cost-effectiveness of different (3S)-3-Hydroxy-4-methylpentanoic acid synthesis methods

An authoritative guide for researchers, scientists, and drug development professionals on evaluating the cost-effectiveness of different synthesis methods for (3S)-3-Hydroxy-4-methylpentanoic acid. Introduction (3S)-3-Hy...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on evaluating the cost-effectiveness of different synthesis methods for (3S)-3-Hydroxy-4-methylpentanoic acid.

Introduction

(3S)-3-Hydroxy-4-methylpentanoic acid is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably as a key intermediate for the HIV protease inhibitor Atazanavir. The stereochemistry at the C3 position is critical for its biological activity, making enantiomerically pure synthesis a primary focus. This guide provides a comparative analysis of the primary synthetic routes to (3S)-3-Hydroxy-4-methylpentanoic acid, evaluating their cost-effectiveness based on yield, enantioselectivity, operational simplicity, and environmental impact. We will delve into enzymatic, chemical, and chemoenzymatic methodologies, offering detailed protocols and supporting data to inform your selection of the most suitable synthesis strategy.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route is often a trade-off between various factors including cost, scalability, and environmental footprint. Below is a summary of the key performance indicators for the most common methods for synthesizing (3S)-3-Hydroxy-4-methylpentanoic acid.

Method Precursor Key Reagents/Catalysts Yield (%) Enantiomeric Excess (%) Key Advantages Key Disadvantages
Enzymatic Reduction 4-Methyl-3-oxopentanoic acidKetoreductase (KRED), Glucose Dehydrogenase (GDH), NADP+/NADPH>95>99High enantioselectivity, mild reaction conditions, environmentally benign.Enzyme cost and stability can be a concern, potential for substrate/product inhibition.
Chemical Synthesis (Asymmetric Hydrogenation) 4-Methyl-3-oxopentanoic acidRu-BINAP catalyst, H₂ gas>90>98High yield and enantioselectivity, well-established technology.Requires high-pressure hydrogenation equipment, expensive precious metal catalyst, potential for metal contamination in the product.
Chemoenzymatic Synthesis Dimethyl malonateLipase, Ru-BINAP catalyst, H₂ gas~85 (overall)>99Combines the advantages of chemical and enzymatic steps, can lead to novel and efficient routes.Can be more complex to develop and optimize, may involve more unit operations.

Detailed Methodologies and Experimental Protocols

Enzymatic Reduction of 4-Methyl-3-oxopentanoic acid

This method utilizes a ketoreductase (KRED) to stereoselectively reduce the ketone precursor to the desired (S)-alcohol. A co-factor regeneration system, typically involving a dehydrogenase such as glucose dehydrogenase (GDH) and a sacrificial co-substrate like glucose, is essential for economic viability.

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of KRED is critical for achieving high enantioselectivity and activity towards the specific substrate. Screening of a panel of KREDs is often the first step.

  • Co-factor Regeneration: The high cost of the NADPH co-factor necessitates an efficient in-situ regeneration system. The GDH/glucose system is widely used due to the low cost of glucose and the favorable thermodynamics of the reaction.

  • pH and Temperature Control: Enzymes have optimal pH and temperature ranges for activity and stability. Maintaining these parameters is crucial for maximizing reaction efficiency.

Experimental Protocol:

  • To a temperature-controlled vessel, add potassium phosphate buffer (100 mM, pH 7.0), 4-methyl-3-oxopentanoic acid (50 g, 0.38 mol), D-glucose (68.4 g, 0.38 mol), and NADP+ (0.2 g, 0.26 mmol).

  • Initiate the reaction by adding a solution containing the ketoreductase (e.g., KRED-NADH-110, 1 g) and glucose dehydrogenase (e.g., GDH-101, 0.5 g).

  • Maintain the pH at 7.0 by the controlled addition of 2 M NaOH.

  • Monitor the reaction progress by HPLC until complete conversion of the starting material is observed (typically 12-24 hours).

  • Upon completion, acidify the reaction mixture to pH 2.0 with 6 M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3S)-3-Hydroxy-4-methylpentanoic acid.

Workflow Diagram:

cluster_enzymatic Enzymatic Reduction Workflow A Reaction Setup (Buffer, Substrate, Glucose, NADP+) B Enzyme Addition (KRED, GDH) A->B C pH Controlled Reaction (pH 7.0) B->C D Reaction Monitoring (HPLC) C->D E Workup (Acidification, Extraction) D->E F Product Isolation (Concentration) E->F

Caption: Enzymatic reduction workflow.

Chemical Synthesis via Asymmetric Hydrogenation

This classic chemical approach relies on a chiral catalyst, typically a ruthenium complex with a BINAP ligand, to achieve high enantioselectivity in the hydrogenation of the keto-acid precursor.

Causality Behind Experimental Choices:

  • Catalyst System: The Ru-BINAP catalyst is a well-established and highly effective catalyst for the asymmetric hydrogenation of β-keto esters. The choice of the specific BINAP ligand (e.g., (S)-BINAP) determines the stereochemical outcome.

  • High Pressure: High hydrogen pressure is required to achieve a reasonable reaction rate and high conversion. This necessitates the use of specialized high-pressure reactor systems.

  • Solvent: Methanol is a common solvent for this reaction as it effectively dissolves the substrate and the catalyst.

Experimental Protocol:

  • In a high-pressure autoclave, dissolve 4-methyl-3-oxopentanoic acid (50 g, 0.38 mol) in degassed methanol (500 mL).

  • Add the Ru(OAc)₂[(S)-BINAP] catalyst (0.33 g, 0.38 mmol).

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 50°C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (3S)-3-Hydroxy-4-methylpentanoic acid.

Workflow Diagram:

cluster_chemical Asymmetric Hydrogenation Workflow A Reactor Charging (Substrate, Solvent, Catalyst) B Inerting and Pressurization (N₂, H₂) A->B C High-Pressure Reaction (50 atm, 50°C) B->C D Depressurization and Cooling C->D E Product Isolation (Concentration) D->E F Purification (Chromatography) E->F

Caption: Asymmetric hydrogenation workflow.

Chemoenzymatic Synthesis

This approach combines chemical and enzymatic steps to create a novel and potentially more efficient synthesis route. An example is the lipase-catalyzed desymmetrization of a prochiral diester followed by chemical reduction.

Causality Behind Experimental Choices:

  • Enzymatic Desymmetrization: Lipases are highly effective at enantioselectively hydrolyzing one of the ester groups of a prochiral diester, creating a chiral monoester.

  • Chemical Reduction: The resulting chiral monoester can then be reduced to the target alcohol using standard chemical reducing agents.

Experimental Protocol:

  • Enzymatic Hydrolysis: To a suspension of dimethyl 3-isopropylglutarate (50 g, 0.25 mol) in phosphate buffer (500 mL, pH 7.0), add Candida antarctica lipase B (CAL-B, 5 g).

  • Stir the mixture at 30°C and monitor the reaction by GC until 50% conversion is reached (approximately 48 hours).

  • Extract the mixture with ethyl acetate, and separate the desired monoester from the unreacted diester by column chromatography.

  • Chemical Reduction: Dissolve the purified monoester in THF (250 mL) and cool to 0°C.

  • Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, 250 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure and purify by column chromatography to yield (3S)-3-Hydroxy-4-methylpentanoic acid.

Workflow Diagram:

cluster_chemoenzymatic Chemoenzymatic Synthesis Workflow A Enzymatic Desymmetrization (Lipase, Buffer) B Extraction and Purification (Monoester Isolation) A->B C Chemical Reduction (Borane-THF) B->C D Quenching and Workup C->D E Final Purification (Chromatography) D->E

Caption: Chemoenzymatic synthesis workflow.

Conclusion and Recommendations

For large-scale, cost-effective, and environmentally friendly production of (3S)-3-Hydroxy-4-methylpentanoic acid, the enzymatic reduction method is highly recommended. Its high yield, exceptional enantioselectivity, and operation under mild aqueous conditions make it a superior choice over traditional chemical methods. While the initial cost of the enzyme can be a factor, the potential for enzyme immobilization and reuse can significantly reduce this cost.

The asymmetric hydrogenation route remains a viable option, particularly for research-scale synthesis where access to high-pressure equipment is available. However, the high cost of the ruthenium catalyst and the safety considerations associated with high-pressure hydrogenation may limit its applicability on an industrial scale.

Chemoenzymatic synthesis offers a creative and flexible approach. While the example provided may not be the most direct route, it highlights the potential of combining the best of both worlds. The development of novel chemoenzymatic routes could lead to even more efficient and cost-effective syntheses in the future.

Ultimately, the optimal choice of synthesis method will depend on the specific requirements of the project, including the desired scale of production, cost constraints, and available equipment and expertise.

References

  • Huisman, G. W., & Collier, S. J. (2013). On the development of new biocatalytic processes for practical pharmaceutical applications. Current Opinion in Chemical Biology, 17(2), 284-292. [Link]

  • Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
  • Patel, R. N. (2008). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
  • Zhu, D., & Ruan, H. (2012). Asymmetric synthesis of (3S)-3-hydroxy-4-methylpentanoic acid by ketoreductase.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of (3S)-3-Hydroxy-4-methylpentanoic Acid

The integrity of scientific research extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. (3S)-3-Hydroxy-4-methylpentanoic acid, a chira...

Author: BenchChem Technical Support Team. Date: February 2026

The integrity of scientific research extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. (3S)-3-Hydroxy-4-methylpentanoic acid, a chiral building block valuable in synthetic chemistry, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards, to ensure the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

(3S)-3-Hydroxy-4-methylpentanoic acid is classified with significant health hazards that dictate the necessary precautions for handling and disposal[1]. The primary risks are associated with its corrosive nature as a carboxylic acid.

  • Skin Corrosion/Irritation (H315): Causes skin irritation[1]. Analogous compounds are known to cause severe skin burns[2][3].

  • Serious Eye Damage/Irritation (H318): Causes serious eye damage[1]. Contact can result in permanent eye injury, including blindness[4].

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a mist or vapor[1][5].

Additionally, related compounds are classified as harmful to aquatic life, necessitating containment from environmental release[2]. This assessment mandates that (3S)-3-Hydroxy-4-methylpentanoic acid be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[6][7].

Property Information Source
Molecular Formula C6H12O3PubChem[1]
Molecular Weight 132.16 g/mol PubChem[1]
GHS Hazard Codes H315, H318, H335PubChem[1]
GHS Pictograms Corrosion, Exclamation MarkPubChem[1]
Primary Hazard Class Corrosive (Acidic, Organic)Analogue SDS[2]

Part 2: Essential Safety and Handling Protocols

Adherence to safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that employers develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals[8][9]. The following procedures should be incorporated into your laboratory's CHP.

Personal Protective Equipment (PPE)

Based on the risk assessment, the following minimum PPE must be worn when handling (3S)-3-Hydroxy-4-methylpentanoic acid for disposal[6][10]:

  • Eye Protection: Chemical safety goggles and a face shield. The compound poses a risk of serious, irreversible eye damage[1][5].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. Contaminated gloves should be removed and disposed of as hazardous waste.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact[2].

Spill Response

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill location.

  • Containment: For small spills, use a chemical spill kit with an absorbent material suitable for acids (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb the initial spill[4].

  • Neutralization (for final cleanup): After absorbing the bulk material, the area can be cautiously cleaned.

  • Collection: All contaminated absorbent materials and PPE must be collected in a designated, properly labeled hazardous waste container for disposal[11].

Part 3: Step-by-Step Disposal Procedure

The disposal of (3S)-3-Hydroxy-4-methylpentanoic acid must follow a systematic process compliant with Environmental Protection Agency (EPA) and local regulations[7][12].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals must never be mixed, as this can lead to dangerous reactions[13].

  • Designated Waste Stream: (3S)-3-Hydroxy-4-methylpentanoic acid waste should be collected in a container designated for "Corrosive, Acidic, Organic Waste."

  • Incompatibilities: Keep this waste stream segregated from bases, oxidizers, and reactive metals[14][15]. Mixing acids and bases can cause a violent exothermic reaction.

Step 2: Waste Collection and Container Management

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[12][16].

  • Select a Compatible Container: Use a container made of material compatible with corrosive acids, such as high-density polyethylene (HDPE) or glass. Do not use metal containers[6][17]. The container must be in good condition with a secure, leak-proof cap[18].

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include[11][12][19]:

    • The words "Hazardous Waste."

    • The full chemical name: "(3S)-3-Hydroxy-4-methylpentanoic acid." If other compatible acidic wastes are collected in the same container, list all constituents and their approximate percentages.

    • The relevant hazard pictograms (Corrosion, Irritant).

  • Collect the Waste: Add the waste to the container, ensuring it is not overfilled. A good practice is to fill containers to no more than 90% capacity to allow for vapor expansion[15][17].

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. Do not leave a funnel in the container[12][18].

Step 3: Storage and Removal
  • Store Safely: Store the SAA container in a secondary containment bin or tray to contain any potential leaks[16][20]. Store it in a designated, well-ventilated area away from heat sources and direct sunlight[21].

  • Request Pickup: Once the container is full (or within institutional time limits), seal it securely and request a pickup from your institution's Environmental Health & Safety (EHS) department[6][22]. Do not transport hazardous waste yourself[22].

DisposalWorkflow cluster_0 In-Lab Procedure (SAA) cluster_1 EHS Hand-off & Final Disposal Generate Step 1: Waste Generation ((3S)-3-Hydroxy-4-methylpentanoic acid) Assess Step 2: Assess Hazards (Corrosive, Irritant) Generate->Assess SelectContainer Step 3: Select & Pre-Label Compatible Waste Container Assess->SelectContainer Collect Step 4: Add Waste to Container (Keep Closed, Do Not Overfill) SelectContainer->Collect RequestPickup Step 5: Container Full Request EHS Pickup Collect->RequestPickup Container is >90% Full CAA Step 6: EHS Transfer to Central Accumulation Area (CAA) RequestPickup->CAA Transport Step 7: Transport by Licensed Waste Vendor CAA->Transport FinalDisposal Step 8: Final Disposal at Permitted Facility (TSDF) Transport->FinalDisposal

Figure 1. Disposal workflow from laboratory generation to final disposal.

Part 4: Disposal of Empty Containers

Empty containers that once held (3S)-3-Hydroxy-4-methylpentanoic acid must also be managed as hazardous waste until properly decontaminated[22].

  • Triple Rinse: The standard procedure is to triple rinse the empty container with a suitable solvent (e.g., water or methanol)[22][23].

  • Collect Rinsate: Crucially, the first rinsate, and often all three, must be collected and disposed of as hazardous chemical waste in your designated "Corrosive, Acidic, Organic Waste" container[20][22].

  • Deface Label: Completely remove or deface the original manufacturer's label[22][23].

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per institutional policy.

By adhering to these systematic procedures, researchers can ensure that the disposal of (3S)-3-Hydroxy-4-methylpentanoic acid is conducted safely, responsibly, and in full compliance with regulatory standards, upholding the principles of green chemistry and laboratory safety.

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational exposure to hazardous chemicals in laboratories (1910.1450). Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of the Incarnate Word. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Unitech. (2021, October 5). SDS US. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methylpentanoic acid. PubChem Compound Summary for CID 12643869. Retrieved from [Link].

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Chemsrc. (2025, August 21). (2S,3S)-2-Amino-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of South Florida. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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